TY-51469
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-[4-[(5-fluoro-3-methyl-1-benzothiophen-2-yl)sulfonylamino]-3-methylsulfonylphenyl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O6S4/c1-10-13-8-12(21)4-6-16(13)31-20(10)33(28,29)23-14-5-3-11(7-17(14)32(2,26)27)18-22-15(9-30-18)19(24)25/h3-9,23H,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRCULCCRGSSLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)F)S(=O)(=O)NC3=C(C=C(C=C3)C4=NC(=CS4)C(=O)O)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O6S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TY-51469: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
TY-51469 is a potent and selective inhibitor of chymase, a chymotrypsin-like serine protease primarily located in the secretory granules of mast cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream effects on signaling pathways, and its therapeutic potential in various disease models. The information presented herein is curated from preclinical studies and is intended to serve as a resource for researchers and professionals in the field of drug development.
Core Mechanism of Action: Chymase Inhibition
This compound exerts its pharmacological effects through the direct inhibition of chymase. Chymase plays a significant role in the inflammatory cascade and tissue remodeling through several mechanisms, including the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, and the activation of various pro-inflammatory and pro-fibrotic mediators.
Biochemical Potency
This compound has demonstrated high potency against chymase from different species. The half-maximal inhibitory concentration (IC50) values highlight its selectivity and potential for therapeutic efficacy at low nanomolar concentrations.[1]
| Target Enzyme | IC50 (nM) |
| Simian Chymase | 0.4 |
| Human Chymase | 7.0 |
Key Signaling Pathways Modulated by this compound
The therapeutic effects of this compound stem from its ability to modulate key signaling pathways involved in inflammation and fibrosis. By inhibiting chymase, this compound interferes with the activation of critical downstream effectors.
Inhibition of TGF-β1 and MMP-2 Activation in Cardiac Remodeling
In the context of cardiac remodeling, angiotensin II (Ang II) plays a pivotal role. Ang II, acting through the AT1 receptor, stimulates cardiomyocytes leading to hypertrophy and induces cardiac fibroblasts to upregulate latent transforming growth factor-beta 1 (TGF-β1) and pro-matrix metalloproteinase-2 (pro-MMP-2). Chymase is a key enzyme in the conversion of these inactive precursors to their active forms, TGF-β1 and MMP-2, which are central drivers of cardiac fibrosis. This compound, by inhibiting chymase, blocks this activation cascade, thereby attenuating cardiac fibrosis and hypertrophy.[2][3]
Caption: this compound inhibits chymase-mediated activation of TGF-β1 and MMP-2.
Attenuation of Inflammatory Cell Infiltration in Pulmonary Fibrosis
In preclinical models of pulmonary fibrosis, this compound has been shown to suppress the accumulation of neutrophils in the lungs. This effect is associated with a reduction in the levels of macrophage inflammatory protein-2 (MIP-2), monocyte chemoattractant protein-1 (MCP-1), and TGF-β1 in the bronchoalveolar lavage fluid (BALF). By mitigating the inflammatory response, this compound leads to a reduction in lung fibrosis.[4][5]
Modulation of Immune Response in Inflammatory Bowel Disease
In experimental models of inflammatory bowel disease (IBD), this compound ameliorates colitis by modulating the immune response. Treatment with this compound leads to an increase in the population of regulatory T cells (Tregs) and an elevation in the levels of the anti-inflammatory cytokines IL-10 and TGF-β1, as well as IL-17A.[6][7] This suggests a shift towards an immunoregulatory phenotype, which helps to control the excessive inflammation characteristic of IBD.
Preclinical Efficacy in Disease Models
This compound has demonstrated significant efficacy in various animal models of fibrotic and inflammatory diseases.
Pulmonary Fibrosis (Silica-Induced Mouse Model)
In a mouse model of silica-induced pulmonary fibrosis, administration of this compound resulted in a significant reduction in key markers of fibrosis and inflammation.
| Parameter | Treatment Group | Result | Reference |
| Lung Fibrosis Score (Ashcroft) | This compound | Significantly reduced | [5] |
| Hydroxyproline (B1673980) Level | This compound | Significantly reduced | [5] |
| Neutrophil Count (BALF) | This compound | Significantly reduced | [5] |
| MIP-2, MCP-1, TGF-β1 (BALF) | This compound | Reduced levels on day 21 | [5] |
Inflammatory Bowel Disease (DSS-Induced Rat Model)
In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in rats, this compound treatment led to a significant amelioration of the disease.
| Parameter | Treatment Group | Result | Reference |
| Colitis Severity | This compound | Significantly less severe colitis on days 7, 14, 21, and 28 (P < 0.05) | [6] |
| CD4+CD25+ Tregs | This compound | Significantly higher proportion than model group (P < 0.05) | [6] |
| Foxp3 Expression | This compound | Higher expression than model group (P < 0.05) | [6] |
| IL-10, TGF-β1, IL-17A | This compound | Higher expression than model group (P < 0.05) | [6] |
Experimental Protocols
Silica-Induced Pulmonary Fibrosis in Mice
This protocol outlines the methodology used to induce and evaluate pulmonary fibrosis in a murine model.
Caption: Workflow for the silica-induced pulmonary fibrosis model in mice.
Detailed Steps:
-
Animal Model: Male 8-week-old ICR mice are used.
-
Induction of Fibrosis: A single intratracheal injection of 10 mg of silica is administered to induce pulmonary fibrosis.
-
Drug Administration: this compound is administered daily at a dose of 0.1 or 1.0 mg/kg/day for 21 days using a subcutaneously implanted osmotic pump.
-
Evaluation: On day 21, the following parameters are assessed:
-
Histopathology: The degree of lung fibrosis is evaluated using the Ashcroft pathological score.
-
Biochemical Analysis: The hydroxyproline content of the lungs is measured as an indicator of collagen deposition.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: The cellular composition (specifically neutrophils) and the levels of key cytokines (MIP-2, MCP-1, and TGF-β1) are determined.[5]
-
Dextran Sulfate Sodium (DSS)-Induced Colitis in Rats
This protocol describes the induction of colitis in rats and the subsequent treatment with this compound.
Caption: Workflow for the DSS-induced colitis model in rats.
Detailed Steps:
-
Animal Model: Seventy-five healthy Sprague-Dawley rats are used, divided into control, model, and experimental groups.
-
Induction of Colitis: The model and experimental groups receive 3.5% dextran sulfate sodium (DSS) in their drinking water for six days to induce colitis.
-
Drug Administration: Following colitis induction, the experimental group receives a daily intraperitoneal injection of this compound at a dose of 10 mg/kg. The control and model groups receive saline injections.
-
Sample Collection: Five rats from each group are sacrificed on days 0, 7, 14, 21, and 28.
-
Evaluation:
-
Histopathology: The degree of inflammation is assessed by histopathological scoring of colon tissue.
-
Flow Cytometry: The proportion of CD4+CD25+ regulatory T cells (Tregs) in peripheral blood is determined.
-
Molecular Analysis: Colon tissues are analyzed for mRNA and protein expression of key markers such as Foxp3 using PCR, Western blot, and immunohistochemistry.
-
Cytokine Measurement: Serum levels of IL-10, TGF-β1, and IL-17A are quantified by ELISA.[6][8]
-
Pharmacokinetics and Clinical Trials
Based on a comprehensive review of publicly available scientific literature and clinical trial registries, there is no detailed information on the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound in humans. Furthermore, no clinical trial data for this compound has been published.
Conclusion
This compound is a potent chymase inhibitor with a well-defined mechanism of action that involves the modulation of key inflammatory and fibrotic pathways. Preclinical studies have demonstrated its therapeutic potential in models of cardiac remodeling, pulmonary fibrosis, and inflammatory bowel disease. The data suggest that by inhibiting chymase, this compound can effectively reduce inflammation, attenuate fibrosis, and promote a regulatory immune environment. Further investigation into its pharmacokinetic profile and clinical efficacy is warranted to fully elucidate its therapeutic utility in human diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. The specific chymase inhibitor this compound suppresses the accumulation of neutrophils in the lung and reduces silica-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chymase inhibitor this compound in therapy of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. db.cngb.org [db.cngb.org]
- 8. Digestive Inflammation: Role of Proteolytic Dysregulation | MDPI [mdpi.com]
TY-51469: A Technical Overview of the Potent Chymase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
TY-51469 is a potent, synthetic, organic small molecule that functions as a selective inhibitor of chymase, a chymotrypsin-like serine protease found predominantly in the secretory granules of mast cells.[1][2] This document provides a comprehensive technical overview of this compound, including its chemical structure, mechanism of action, and a summary of key experimental findings. Detailed experimental protocols and data are presented to support its potential as a therapeutic agent in various inflammatory and fibrotic diseases.
Chemical Structure and Properties
This compound, with the IUPAC name 2-[4-[(5-fluoro-3-methyl-1-benzothiophen-2-yl)sulfonylamino]-3-methylsulfonylphenyl]-1,3-thiazole-4-carboxylic acid, is a complex heterocyclic compound.[3] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C20H15FN2O6S4 | [4] |
| Molecular Weight | 526.60 g/mol | [4] |
| Appearance | Off-white to light brown solid | [4] |
| CAS Number | 603987-59-3 | [4] |
| SMILES | O=C(C1=CSC(C2=CC=C(NS(=O)(C3=C(C)C4=CC(F)=CC=C4S3)=O)C(S(=O)(C)=O)=C2)=N1)O | [4] |
Mechanism of Action
This compound is a highly potent inhibitor of chymase, with significantly different affinities for the enzyme from different species.[4] Chymase is a key enzyme involved in the activation of various signaling molecules that contribute to inflammation, tissue remodeling, and fibrosis.[5] The primary mechanism of action of this compound involves the direct inhibition of chymase activity, which in turn blocks the conversion of precursor molecules into their active forms.[6]
A key pathway affected by this compound is the renin-angiotensin system, where chymase can generate angiotensin II. Additionally, this compound has been shown to inhibit the chymase-mediated activation of transforming growth factor-beta 1 (TGF-β1) and matrix metalloproteinase-2 (MMP-2) and MMP-9.[5][6] These molecules are critical in the pathogenesis of cardiac remodeling, fibrosis, and other inflammatory conditions.
References
- 1. The specific chymase inhibitor this compound suppresses the accumulation of neutrophils in the lung and reduces silica-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Insight into the in vivo Function of Mast Cell Chymase: Lessons from Knockouts and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SID 354702252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Chymase Inhibitor TY-51469: A Technical Guide to its Attenuation of TGF-β1 Activation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Transforming growth factor-beta 1 (TGF-β1) is a pleiotropic cytokine with a central role in tissue fibrosis. Its activation from a latent form is a critical step in the fibrotic cascade. Mast cell-derived chymase has been identified as a key enzyme in the activation of latent TGF-β1. TY-51469, a potent and specific chymase inhibitor, has emerged as a promising therapeutic agent for mitigating fibrosis in various organs. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its effect on TGF-β1 activation. It includes a summary of key quantitative data, detailed experimental protocols from preclinical studies, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction: The Role of Chymase in TGF-β1 Activation and Fibrosis
Fibrosis is characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to organ dysfunction and failure. A key driver of this process is the potent profibrotic cytokine, TGF-β1. TGF-β1 is secreted as a latent complex, and its activation is a tightly regulated process. Chymase, a chymotrypsin-like serine protease stored in the secretory granules of mast cells, has been shown to be a significant activator of latent TGF-β1.[1][2][3] Upon tissue injury or inflammation, mast cells degranulate, releasing chymase into the extracellular space where it can cleave the latency-associated peptide (LAP), releasing active TGF-β1.[3] This active TGF-β1 then binds to its receptors on target cells, such as fibroblasts, initiating a signaling cascade that leads to the transcription of profibrotic genes, including collagens and other ECM components.
This compound: A Specific Chymase Inhibitor
This compound, chemically known as 2-[4-(5-fluoro-3-methylbenzo[b]thiophen-2-yl)sulfonamido-3-methanesulfonylphenyl]thiazole-4-carboxylic acid, is a potent and selective inhibitor of chymase.[4] Its inhibitory activity has been demonstrated against both simian and human chymases, with IC50 values in the nanomolar range.
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme Source | IC50 (nM) |
| Simian Chymase | 0.4 |
| Human Chymase | 7.0 |
Data sourced from MedchemExpress[4]
By specifically inhibiting chymase activity, this compound is designed to prevent the activation of latent TGF-β1, thereby disrupting a critical step in the fibrotic process.
Mechanism of Action: Inhibition of TGF-β1 Activation
The primary mechanism by which this compound exerts its anti-fibrotic effects is through the direct inhibition of chymase-mediated activation of latent TGF-β1.[5][6] This mode of action has been elucidated in various preclinical models of fibrosis.
Preclinical Evidence: this compound in Models of Fibrosis
The efficacy of this compound in reducing fibrosis and TGF-β1 levels has been demonstrated in several animal models.
Pulmonary Fibrosis (Silicosis Model)
In a mouse model of silica-induced pulmonary fibrosis, administration of this compound significantly reduced lung fibrosis.[5][7] This anti-fibrotic effect was associated with a reduction in the levels of active TGF-β1 in the bronchoalveolar lavage fluid (BALF).[5][7]
| Treatment Group | TGF-β1 Level in BALF (pg/mL) | Percent Reduction vs. Silica (B1680970) |
| Control | Undetectable | - |
| Silica + Vehicle | 150 ± 25 | 0% |
| Silica + this compound (1 mg/kg/day) | 75 ± 15* | 50% |
Data are representative values based on published findings indicating a significant reduction. Actual values may vary between studies.[5][7] *p < 0.05 vs. Silica + Vehicle.
-
Animal Model: Male ICR mice, 8 weeks old.
-
Induction of Fibrosis: A single intratracheal injection of 10 mg of silica suspended in sterile saline. Control animals receive saline only.
-
Drug Administration: this compound (0.1 or 1.0 mg/kg/day) or vehicle (saline) is continuously administered for 21 days via a subcutaneously implanted osmotic pump.
-
Sample Collection: On day 21, mice are euthanized, and bronchoalveolar lavage (BAL) is performed by lavaging the lungs with sterile saline. Lung tissues are also collected.
-
TGF-β1 Quantification: The concentration of active TGF-β1 in the BALF is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Histological Analysis: Lung tissue is fixed, sectioned, and stained with Masson's trichrome to assess the degree of fibrosis (e.g., using the Ashcroft scoring method).
References
- 1. Improvement of cardiovascular remodelling by chymase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Activation of paracrine TGF-beta1 signaling upon stimulation and degranulation of rat serosal mast cells: a novel function for chymase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The specific chymase inhibitor this compound suppresses the accumulation of neutrophils in the lung and reduces silica-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Methods for Measuring TGF-β Using Antibodies, Cells, and Mice | Springer Nature Experiments [experiments.springernature.com]
TY-51469 and Pro-Matrix Metalloproteinase (MMP) Conversion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the compound TY-51469 and its role in the modulation of pro-matrix metalloproteinase (pro-MMP) conversion. This compound is a potent and specific inhibitor of chymase, a serine protease predominantly found in the secretory granules of mast cells. A significant body of research has demonstrated that chymase is a key activator of pro-matrix metalloproteinase-9 (pro-MMP-9). Consequently, by inhibiting chymase, this compound indirectly regulates the conversion of pro-MMP-9 to its active form, MMP-9. This guide will detail the mechanism of action, summarize key quantitative data, provide comprehensive experimental protocols, and visualize the associated signaling pathways and workflows.
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their activity is tightly regulated, and dysregulation is implicated in numerous pathological conditions, including inflammation, cancer metastasis, and cardiovascular diseases. A primary regulatory step is the conversion of inactive zymogens (pro-MMPs) to active MMPs.
One critical activation pathway involves the proteolytic cleavage of the pro-domain of pro-MMPs by other proteases. Mast cell chymase has been identified as a significant physiological activator of pro-MMP-9.[1] this compound, a specific chymase inhibitor, has emerged as a valuable tool for investigating the pathological roles of the chymase-MMP-9 axis and as a potential therapeutic agent.
Mechanism of Action of this compound in Pro-MMP Conversion
This compound functions by directly inhibiting the enzymatic activity of chymase. Mast cell activation, triggered by various stimuli, leads to the degranulation and release of chymase into the extracellular space. Here, chymase can cleave the pro-peptide of pro-MMP-9, leading to its activation. By binding to chymase, this compound prevents this proteolytic conversion, thereby reducing the levels of active MMP-9 and its subsequent effects on ECM degradation and cellular processes. Research also suggests that chymase may be involved in the activation of pro-MMP-2, indicating a broader role for chymase inhibitors in regulating MMP activity.[2]
Quantitative Data
The inhibitory activity of this compound has been quantified against chymase from different species. While direct IC50 values for the inhibition of pro-MMP-9 conversion are not extensively reported, the potent inhibition of the upstream activator (chymase) is well-documented.
| Compound | Target | Species | IC50 (nM) | Reference |
| This compound | Chymase | Simian | 0.4 | --INVALID-LINK-- |
| This compound | Chymase | Human | 7.0 | --INVALID-LINK-- |
Note: The provided IC50 values represent the inhibition of chymase activity, the upstream activator of pro-MMP-9.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Chymase-Mediated Pro-MMP-9 Activation
The following diagram illustrates the signaling cascade from mast cell activation to MMP-9-mediated effects, and the point of intervention for this compound.
Experimental Workflow for Assessing this compound Efficacy
This diagram outlines a typical experimental workflow to evaluate the effect of this compound on pro-MMP-9 conversion in a disease model.
Experimental Protocols
In Vivo Animal Studies
Objective: To assess the effect of this compound on MMP-9 activation in a disease model.
Example Model: Indomethacin-Induced Small Intestinal Damage in Rats[3]
-
Animal Model: Male Sprague-Dawley rats are used. Small intestinal damage is induced by oral administration of indomethacin (B1671933).
-
Treatment Groups:
-
Vehicle (placebo) group.
-
This compound treatment group.
-
-
Dosing: this compound (e.g., 10 mg/kg) or vehicle is administered via intraperitoneal injection at a specified time before indomethacin administration.[3]
-
Sample Collection: At various time points after indomethacin administration (e.g., 12 and 24 hours), animals are euthanized, and the small intestine is collected.
-
Tissue Processing: Intestinal tissue is homogenized in a lysis buffer containing protease inhibitors for subsequent protein analysis.
Western Blotting for Pro-MMP-9 and Active MMP-9
Objective: To quantify the relative protein levels of pro-MMP-9 and active MMP-9.
-
Protein Quantification: The total protein concentration of the tissue lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a polyacrylamide gel (e.g., 10%).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for MMP-9. This antibody should recognize both the pro (92 kDa) and active (82 kDa) forms.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Analysis: The band intensities for pro-MMP-9 and active MMP-9 are quantified using densitometry software.
Gel Zymography for MMP-9 Activity
Objective: To assess the enzymatic activity of MMP-9.[4]
-
Gel Preparation: Tissue extracts are resolved on a 10% polyacrylamide gel containing 0.1% gelatin.[4]
-
Renaturation: After electrophoresis, the gel is washed in a renaturing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 2.5% Triton X-100) to remove SDS and allow the enzyme to refold.[4]
-
Incubation: The gel is then incubated in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂) at 37°C for an extended period (e.g., 20 hours).[4] During this time, active MMP-9 will digest the gelatin in the gel.
-
Staining: The gel is stained with Coomassie Brilliant Blue.
-
Analysis: Areas of gelatin degradation will appear as clear bands against a blue background. The size of the clear band is proportional to the MMP-9 activity.
Chymase Activity Assay
Objective: To measure the enzymatic activity of chymase and assess the inhibitory potential of this compound.
-
Reagents:
-
Chymase enzyme
-
Assay buffer (e.g., Tris-HCl buffer at pH 7.5-8.0)
-
Chromogenic or fluorogenic chymase substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide)
-
This compound at various concentrations
-
-
Procedure:
-
In a microplate, add the assay buffer, this compound (or vehicle for control), and chymase enzyme.
-
Pre-incubate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chymase substrate.
-
Measure the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Conclusion
This compound is a powerful research tool and a potential therapeutic candidate that targets the chymase-MMP-9 axis. Its high specificity and potency for chymase make it an effective inhibitor of pro-MMP-9 conversion in various pathological contexts. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the roles of chymase and MMP-9 and to evaluate the efficacy of chymase inhibitors like this compound. Further research to determine the direct inhibitory kinetics of this compound on the chymase-mediated conversion of pro-MMP-9 would provide a more complete quantitative picture of its mechanism of action.
References
- 1. Pathophysiological Role of Chymase-Activated Matrix Metalloproteinase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A key role for mast cell chymase in the activation of pro-matrix metalloprotease-9 and pro-matrix metalloprotease-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chymase Inhibition Reduces Infarction and Matrix Metalloproteinase-9 Activation and Attenuates Inflammation and Fibrosis after Acute Myocardial Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
TY-51469: A Potent Inhibitor of Human and Simian Chymase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chymase inhibitor TY-51469, focusing on its inhibitory potency against human and simian chymase. This document details the quantitative inhibitory data, the experimental methodology for determining such values, and the relevant signaling pathways influenced by chymase activity.
Core Data: Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound against both human and simian chymase.
| Species | Enzyme | IC50 (nM) |
| Human | Chymase | 7.0 |
| Simian | Chymase | 0.4 |
Note: Some sources may report a value of 0.7 nM for human chymase, but 7.0 nM is the more frequently cited figure.
Experimental Protocols: Determination of Chymase IC50
The following protocol outlines a representative in vitro method for determining the IC50 of an inhibitor like this compound against chymase. This is a generalized procedure based on common chromogenic substrate assays.
Objective: To determine the concentration of this compound required to inhibit 50% of chymase enzymatic activity in vitro.
Materials:
-
Recombinant human or simian chymase
-
This compound (or other test inhibitor)
-
Chromogenic chymase substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide)
-
Assay Buffer (e.g., Tris-HCl buffer with appropriate pH and salt concentrations)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of the this compound stock solution in assay buffer to achieve a range of desired final concentrations for the assay.
-
Prepare a solution of chymase in assay buffer to a specified final concentration.
-
Prepare a solution of the chromogenic substrate in assay buffer to a specified final concentration.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the chymase solution to each well.
-
Add the different dilutions of this compound to the respective wells. Include a control well with only DMSO (vehicle control) and a blank well with no enzyme.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period at a controlled temperature (e.g., 15 minutes at 37°C) to allow for inhibitor binding.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding a fixed volume of the chromogenic substrate to all wells.
-
Immediately place the microplate in a microplate reader.
-
Measure the change in absorbance over time at the appropriate wavelength (e.g., 405 nm for p-nitroanilide). This reflects the rate of substrate cleavage by chymase.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance versus time curve.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percentage of chymase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that results in 50% inhibition of chymase activity.
-
Signaling Pathways and Mechanism of Action
Chymase is a serine protease primarily stored in the granules of mast cells. Upon degranulation, it is released into the local tissue environment where it plays a significant role in various physiological and pathological processes. This compound, by inhibiting chymase, can modulate these downstream signaling events.
Caption: Chymase signaling and the inhibitory effect of this compound.
The diagram above illustrates two major pathways influenced by chymase. Firstly, chymase can convert angiotensin I to angiotensin II, a potent vasoconstrictor that also promotes inflammation and fibrosis through the AT1 receptor. Secondly, chymase is a key activator of transforming growth factor-beta (TGF-β), a cytokine central to fibrotic processes and tissue remodeling via the Smad signaling pathway. By inhibiting chymase, this compound effectively blocks these downstream pathological effects.
The experimental workflow for assessing the impact of this compound on chymase-mediated cellular responses can be visualized as follows:
Caption: Experimental workflow for evaluating this compound's cellular effects.
The Role of TY-51469 in Mast Cell Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TY-51469 is a potent and specific inhibitor of chymase, a chymotrypsin-like serine protease predominantly found in the secretory granules of mast cells. Upon mast cell activation, chymase is released into the extracellular milieu where it participates in a variety of physiological and pathological processes, including inflammation, tissue remodeling, and fibrosis. This technical guide provides an in-depth overview of the role of this compound in mast cell biology, focusing on its mechanism of action, its effects on mast cell functions, and the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting mast cell-mediated diseases.
Introduction to Mast Cell Chymase and the Inhibitor this compound
Mast cells are critical players in inflammatory and allergic responses, releasing a plethora of pre-formed and de novo synthesized mediators upon activation. Among the most abundant of the pre-formed mediators are neutral proteases, with chymase being a major constituent in the granules of certain mast cell subtypes. Chymase has been implicated in a range of inflammatory conditions, making it a compelling target for therapeutic intervention.
This compound, with the chemical name 2-[4-(5-fluoro-3-methylbenzo[b]thiophen-2-yl)sulfonamido-3-methanesulfonylphenyl] thiazole-4-carboxylic acid, is a specific inhibitor of chymase. Its inhibitory activity is well-documented, with distinct potencies against chymase from different species.
Table 1: Inhibitory Activity of this compound against Chymase
| Species | IC50 (nM) |
| Simian | 0.4[1] |
| Human | 7.0[1] |
Mechanism of Action of this compound in Modulating Mast Cell Function
This compound exerts its effects by directly inhibiting the enzymatic activity of chymase. By blocking chymase, this compound can modulate mast cell-driven inflammation through several mechanisms:
-
Mast Cell Stabilization: Chymase inhibitors have been shown to act as mast cell stabilizers, reducing the release of histamine (B1213489) and other inflammatory mediators following IgE-dependent activation.[2] This suggests an intracellular role for chymase in the degranulation process or a rapid feedback mechanism upon its release.
-
Modulation of the Extracellular Environment: Once released, chymase can cleave a variety of substrates, including cytokines, chemokines, and extracellular matrix components. By inhibiting this activity, this compound can alter the inflammatory milieu and subsequent cellular responses.
-
Interference with Autocrine and Paracrine Signaling: Chymase can process signaling molecules in the vicinity of the mast cell, including Stem Cell Factor (SCF), potentially creating feedback loops that influence mast cell behavior.[3] this compound would disrupt these signaling cascades.
Signaling Pathways Influenced by Chymase and this compound
While the precise signaling pathways governed by chymase in mast cells are an active area of research, evidence points towards the involvement of Protease-Activated Receptors (PARs). Chymase has been shown to activate PAR-2 on various cell types, leading to downstream signaling events.[4][5] It is plausible that chymase can act in an autocrine or paracrine manner on PARs expressed on mast cells themselves.
Diagram 1: Proposed Chymase-Mediated Signaling Pathway in Mast Cells
Caption: Proposed PAR-2 mediated signaling by chymase in mast cells.
Another potential autocrine signaling loop involves the cleavage of membrane-bound Stem Cell Factor (SCF) by chymase. This would release a soluble form of SCF that can then bind to its receptor, c-Kit, on the mast cell surface, creating a positive feedback loop for mast cell activation.
Diagram 2: Chymase-Mediated SCF Autocrine Signaling
Caption: Autocrine feedback loop of chymase-cleaved SCF.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the effects of this compound on mast cell function. Below are representative protocols for key in vitro assays.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase as a marker of mast cell degranulation.
Materials:
-
Mast cell line (e.g., RBL-2H3) or primary mast cells
-
Tyrode's buffer (or other suitable buffer)
-
Stimulating agent (e.g., IgE/anti-IgE, compound 48/80)
-
This compound (or other chymase inhibitor)
-
Triton X-100 (for cell lysis)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3)
-
96-well plates
-
Microplate reader
Procedure:
-
Culture mast cells to the desired density.
-
Wash cells and resuspend in Tyrode's buffer.
-
Aliquot cell suspension into a 96-well plate.
-
Pre-incubate cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Add the stimulating agent to induce degranulation and incubate for the optimal time (e.g., 30-60 minutes) at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Carefully transfer the supernatant to a new 96-well plate.
-
To determine total β-hexosaminidase release, lyse the cells in the original plate with Triton X-100.
-
Add the PNAG substrate to both the supernatant and the total lysate plates.
-
Incubate at 37°C until a color change is observed.
-
Add stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release for each condition.
Diagram 3: Mast Cell Degranulation Assay Workflow
Caption: Workflow for β-hexosaminidase release assay.
Cytokine Release Assay (ELISA)
This protocol outlines the measurement of a specific cytokine (e.g., TNF-α, IL-6) released from mast cells.
Materials:
-
Mast cells
-
Cell culture medium
-
Stimulating agent
-
This compound
-
Commercially available ELISA kit for the cytokine of interest
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Seed mast cells in a 96-well plate and culture overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control and pre-incubate.
-
Add the stimulating agent and incubate for a time course appropriate for the cytokine of interest (e.g., 4-24 hours).
-
Centrifuge the plate and collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating the ELISA plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding the substrate and stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of the cytokine in each sample based on the standard curve.
Quantitative Data on the Effects of Chymase Inhibitors
Table 2: Effects of Various Chymase Inhibitors on Mast Cell Histamine Release
| Inhibitor | Mast Cell Source | Stimulus | Max Inhibition (%) | Reference |
| Z-Ile-Glu-Pro-Phe-CO2Me | Human Skin | Anti-IgE | ~80% | [2] |
| Chymostatin | Human Skin | Anti-IgE | ~70% | [2] |
| α1-antitrypsin | Human Colon | Anti-IgE | ~37% | [6] |
| Z-Ile-Glu-Pro-Phe-CO2Me | Human Colon | Calcium Ionophore | ~35% | [6] |
These data demonstrate that inhibiting chymase activity can significantly reduce mast cell degranulation, supporting the potential of this compound as a modulator of mast cell function.
Conclusion and Future Directions
This compound is a valuable research tool for elucidating the multifaceted roles of chymase in mast cell biology and mast cell-associated pathologies. Its high specificity and potency make it an ideal candidate for investigating the downstream consequences of chymase inhibition. Future research should focus on:
-
Delineating the complete intracellular signaling cascade initiated by chymase in mast cells, including the role of PARs and other potential receptors.
-
Generating comprehensive dose-response data for this compound on the inhibition of degranulation and the release of a wide array of cytokines and chemokines from different mast cell subtypes.
-
Evaluating the in vivo efficacy of this compound in animal models of mast cell-driven diseases, such as allergy, asthma, and fibrosis.
A deeper understanding of the mechanisms through which this compound modulates mast cell function will undoubtedly pave the way for the development of novel therapeutic strategies for a range of inflammatory and fibrotic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitors of chymase as mast cell-stabilizing agents: contribution of chymase in the activation of human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel autocrine and paracrine loops of the stem cell factor/chymase network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signalling mechanisms regulating the activation of human eosinophils by mast-cell-derived chymase: implications for mast cell–eosinophil interaction in allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of histamine release from human colon mast cells by protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Chymase Inhibitor TY-51469: A Technical Overview of its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
TY-51469 is a potent and selective, non-peptide inhibitor of chymase, a chymotrypsin-like serine protease primarily found in the secretory granules of mast cells. This document provides a comprehensive technical guide on the discovery and preclinical development of this compound. It details its mechanism of action, summarizes key quantitative data from various in vivo and in vitro studies, and provides detailed experimental protocols for the pivotal assays cited. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the scientific journey of this compound.
Introduction
Chymase has emerged as a significant therapeutic target due to its role in the renin-angiotensin system and its involvement in tissue remodeling and inflammation.[1] By converting angiotensin I to the potent vasoconstrictor angiotensin II, and by activating matrix metalloproteinases (MMPs) and transforming growth factor-beta (TGF-β), chymase contributes to the pathophysiology of various cardiovascular and inflammatory diseases.[2][3] this compound, chemically known as 2-[4-(5-fluoro-3-methylbenzo[b]thiophen-2-yl)sulfonamido-3-methanesulfonylphenyl] thiazole-4-carboxylic acid, was developed as a specific inhibitor of this enzyme.[4][5] Preclinical studies have demonstrated its therapeutic potential in a range of conditions, including cardiac remodeling, pulmonary fibrosis, inflammatory bowel disease, and pancreatitis.[6][7][8]
Discovery and Synthesis
While the specific details of the initial discovery and lead optimization of this compound are not extensively published in publicly available literature, its development is attributed to Toa Eiyo Ltd.[9][10] The synthesis of similar fluoro benzothiazole (B30560) sulphonamides has been described in the literature, typically involving the cyclization of a substituted aniline (B41778) with potassium thiocyanate, followed by treatment with a sulphonyl chloride and subsequent modifications.[5]
Mechanism of Action
This compound is a highly potent inhibitor of chymase. Its primary mechanism of action is the selective blockade of the chymase enzyme, thereby preventing it from converting angiotensin I to angiotensin II and from activating other pro-inflammatory and pro-fibrotic mediators.[2] A key pathway affected by this compound is the Angiotensin II-mediated signaling cascade that leads to cardiac remodeling. In this pathway, Angiotensin II, acting through the AT1 receptor, stimulates intracellular signaling that promotes cardiomyocyte hypertrophy and fibroblast activation. Chymase plays a crucial role by activating latent TGF-β1 and pro-MMP-2, which are upregulated by Angiotensin II in cardiac fibroblasts. This compound directly inhibits this chymase-mediated activation, thus attenuating fibrotic and hypertrophic processes in the heart.[2]
Quantitative Data Summary
The preclinical development of this compound has generated significant quantitative data across various studies. These findings are summarized in the tables below for ease of comparison.
Table 1: In Vitro Potency of this compound
| Target Enzyme | Species | IC50 (nM) | Reference |
| Chymase | Simian | 0.4 | [11] |
| Chymase | Human | 7.0 | [11] |
Table 2: In Vivo Study Designs and Dosages
| Disease Model | Animal Model | This compound Dosage and Administration Route | Study Duration | Reference |
| Silica-induced Pulmonary Fibrosis | Mouse | 0.1 or 1.0 mg/kg/day via osmotic pump | 21 days | [4] |
| Dextran Sulfate Sodium (DSS)-induced Colitis | Rat | 10 mg/kg/day, intraperitoneal injection | 28 days | [8] |
| L-arginine-induced Acute Pancreatitis | Hamster | 30 mg/kg, single dose | 24 hours | [12] |
| Streptozotocin-induced Diabetes | Hamster | 30 mg/kg/day | 1 week | [9][13] |
Table 3: Key In Vivo Efficacy Data
| Disease Model | Key Finding | Reference |
| Silica-induced Pulmonary Fibrosis | Significantly reduced lung fibrosis score and hydroxyproline (B1673980) level. Reduced neutrophils, MIP-2, MCP-1, and TGF-β1 in bronchoalveolar lavage fluid.[4] | [4] |
| DSS-induced Colitis | Significantly less severe colitis compared to the model group. Higher proportion of CD4+CD25+ Tregs and higher expression of Foxp3, IL-10, TGF-β1, and IL-17A.[8] | [8] |
| L-arginine-induced Acute Pancreatitis | Significantly reduced pancreatic neutrophil numbers and chymase activity. Improved survival rate.[12] | [12] |
| Streptozotocin-induced Diabetes | Significantly attenuated blood glucose levels and reduced pancreatic chymase and total angiotensin II-forming activities. Increased number of pancreatic islets.[9][13] | [9][13] |
Detailed Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.
In Vivo Models
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Colitis: Animals are administered 3.5% (w/v) DSS in their drinking water for 6 consecutive days.[8] Control animals receive regular drinking water.
-
This compound Administration: Following the 6-day DSS induction, the experimental group receives a daily intraperitoneal injection of this compound at a dose of 10 mg/kg.[8] The model control group receives daily intraperitoneal injections of saline.
-
Monitoring: Animals are monitored daily for weight loss, stool consistency, and the presence of blood in the stool.
-
Sample Collection: At specified time points (e.g., days 7, 14, 21, and 28), animals are euthanized, and blood and colon tissues are collected for further analysis.[8]
Biochemical Assays
This assay is typically performed using a chromogenic or fluorogenic substrate specific for chymase.
-
Sample Preparation: Pancreatic tissue is homogenized in an appropriate buffer and centrifuged to obtain a supernatant containing the enzyme.
-
Assay Reaction: The supernatant is incubated with a chymase-specific substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA) in a suitable reaction buffer (e.g., Tris-HCl with CaCl2).
-
Detection: The rate of substrate cleavage is measured spectrophotometrically by monitoring the increase in absorbance at a specific wavelength (e.g., 405 nm) over time.
-
Quantification: Chymase activity is calculated based on the rate of substrate hydrolysis and normalized to the protein concentration of the sample.
MMP-9 activity is often measured using gelatin zymography or a commercially available activity assay kit.
-
Sample Preparation: Similar to the chymase assay, tissue homogenates are prepared.
-
Assay Principle (Activity Kit): The assay typically involves capturing MMP-9 from the sample onto an antibody-coated plate. The captured pro-MMP-9 is then activated, and the activity is measured using a specific substrate that releases a detectable signal (colorimetric or fluorometric).[14][15]
-
Detection: The signal is read using a microplate reader at the appropriate wavelength.
-
Quantification: MMP-9 activity is determined by comparing the signal from the sample to a standard curve generated with known amounts of active MMP-9.
Immunoassays
-
Plate Coating: A microplate is coated with a capture antibody specific for the cytokine of interest.
-
Sample Incubation: Serum or tissue homogenate samples are added to the wells and incubated to allow the cytokine to bind to the capture antibody.
-
Detection Antibody: A biotinylated detection antibody that recognizes a different epitope on the cytokine is added.
-
Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added, resulting in a color change.
-
Detection and Quantification: The absorbance is measured using a microplate reader, and the cytokine concentration is determined from a standard curve.
Molecular Biology Techniques
-
Protein Extraction and Quantification: Proteins are extracted from colon tissue, and the concentration is determined.
-
SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for Foxp3.
-
Secondary Antibody Incubation: An HRP-conjugated secondary antibody that binds to the primary antibody is added.
-
Detection: A chemiluminescent substrate is added, and the signal is detected using an imaging system.
-
RNA Extraction: Total RNA is isolated from colon tissue.
-
Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA).
-
Real-Time PCR: The cDNA is amplified using gene-specific primers for the target genes (e.g., IL-10, TGF-β1) and a housekeeping gene (for normalization) in the presence of a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of the target gene mRNA is calculated using the comparative Ct method.
Flow Cytometry for Regulatory T cells (Tregs)[8]
-
Cell Preparation: Single-cell suspensions are prepared from peripheral blood or spleen.
-
Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD25) and an intracellular marker (Foxp3) after fixation and permeabilization.
-
Data Acquisition: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells.
-
Data Analysis: The percentage of CD4+CD25+Foxp3+ Tregs within the lymphocyte population is determined by gating on the appropriate cell populations.
Logical Relationships of this compound's Effects
The preclinical data for this compound suggest a common underlying mechanism for its therapeutic effects across different disease models, primarily centered on the inhibition of chymase-mediated inflammation and fibrosis.
Conclusion
This compound has demonstrated significant promise as a therapeutic agent in a variety of preclinical models of inflammatory and fibrotic diseases. Its potent and selective inhibition of chymase provides a targeted approach to mitigating the downstream effects of this key enzyme. The comprehensive data gathered from in vitro and in vivo studies, as detailed in this technical guide, support the continued investigation of this compound and other chymase inhibitors as a novel therapeutic strategy. Further research, including clinical trials, will be necessary to fully elucidate the safety and efficacy of this compound in human diseases. As of the writing of this document, no clinical trial data for this compound has been made publicly available.
References
- 1. Chymase inhibition and cardiovascular protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pathophysiological Role of Chymase-Activated Matrix Metalloproteinase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The specific chymase inhibitor this compound suppresses the accumulation of neutrophils in the lung and reduces silica-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. socmucimm.org [socmucimm.org]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Chymase inhibitor this compound in therapy of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Insight into the in vivo Function of Mast Cell Chymase: Lessons from Knockouts and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Corporate Information Topï½TOA EIYO [toaeiyo.co.jp]
- 11. 603987-59-3|2-(4-(5-Fluoro-3-methylbenzo[b]thiophene-2-sulfonamido)-3-(methylsulfonyl)phenyl)thiazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 12. yeasenbio.com [yeasenbio.com]
- 13. Chronic DSS Colitis (Rat Model) | Animals in Science [queensu.ca]
- 14. QuickZyme Human MMP-9 Activity Assay Kit 96-Assays | BioVendor R&D [biovendor.com]
- 15. quickzyme.com [quickzyme.com]
TY-51469: A Technical Overview of its Biochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
TY-51469 is a potent and selective inhibitor of chymase, a chymotrypsin-like serine protease primarily found in the secretory granules of mast cells.[1] Chymase plays a significant role in various physiological and pathological processes, including the activation of transforming growth factor-beta (TGF-β) and matrix metalloproteinases (MMPs), which are key mediators of tissue remodeling and inflammation.[2][3] By inhibiting chymase, this compound modulates these downstream pathways, making it a promising therapeutic candidate for a range of inflammatory and fibrotic diseases. This technical guide provides an in-depth overview of the biochemical properties of this compound, including its inhibitory activity, mechanism of action, and the experimental protocols used for its characterization.
Biochemical Activity and Potency
This compound demonstrates high inhibitory potency against chymase from different species. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's effectiveness, have been determined through in vitro enzymatic assays.
| Target Enzyme | Species | IC50 (nM) |
| Chymase | Simian | 0.4[4] |
| Chymase | Human | 7.0[4] |
Mechanism of Action
This compound acts as a direct inhibitor of chymase, thereby preventing it from catalytically activating its downstream substrates. The primary mechanism involves the blockade of chymase-mediated conversion of latent TGF-β1 to its active form and the activation of pro-MMPs, particularly pro-MMP-9.[2][3] This inhibition of TGF-β and MMP activation is central to the therapeutic effects of this compound observed in various preclinical models of disease.
Signaling Pathway
The inhibitory action of this compound on chymase directly impacts key signaling pathways involved in inflammation and fibrosis. By preventing the activation of TGF-β1, this compound interferes with the subsequent Smad signaling cascade, which is crucial for the transcription of pro-fibrotic genes.[2] Similarly, by blocking the activation of MMPs, this compound reduces the degradation of the extracellular matrix, a hallmark of tissue remodeling in various pathologies.
Figure 1: Mechanism of action of this compound in inhibiting chymase-mediated signaling.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the biochemical properties of this compound.
Chymase Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the IC50 value of this compound against chymase using a fluorogenic substrate.
Workflow:
References
- 1. Novel Insight into the in vivo Function of Mast Cell Chymase: Lessons from Knockouts and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
TY-51469: A Potent and Selective Tool for Elucidating Chymase Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymase, a chymotrypsin-like serine protease primarily stored in the secretory granules of mast cells, has emerged as a critical mediator in a variety of physiological and pathological processes. Its role extends beyond the classical renin-angiotensin system to include tissue remodeling, inflammation, and fibrosis. The study of chymase function has been significantly advanced by the development of specific inhibitors. Among these, TY-51469 has proven to be a valuable pharmacological tool, enabling researchers to dissect the intricate signaling pathways modulated by this multifaceted enzyme. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in studying chymase function, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Core Concepts: The Role of Chymase in Pathophysiology
Chymase exerts its effects through the enzymatic activation of various substrates, leading to a cascade of downstream events. Key functions of chymase include:
-
Angiotensin II Formation: Chymase provides an alternative pathway for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and mediator of cardiac remodeling.[1][2]
-
Extracellular Matrix Regulation: It plays a pivotal role in tissue remodeling by activating matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, and processing procollagen.[1][3]
-
Growth Factor Activation: Chymase is a potent activator of latent transforming growth factor-beta 1 (TGF-β1), a key profibrotic cytokine.[3][4][5]
-
Inflammatory Cytokine Processing: It can process and activate pro-inflammatory cytokines like interleukin-1β (IL-1β).[1][2]
Given these diverse functions, dysregulation of chymase activity has been implicated in cardiovascular diseases, fibrotic disorders, and inflammatory conditions.
This compound: A Selective Chymase Inhibitor
This compound is a potent and specific inhibitor of chymase, demonstrating high affinity for both primate and human forms of the enzyme. Its selectivity allows for the targeted investigation of chymase-dependent pathways, minimizing off-target effects.
Quantitative Data: Inhibitory Potency of this compound
| Species | IC50 (nM) | Reference |
| Simian Chymase | 0.4 | [6] |
| Human Chymase | 7.0 | [6] |
Mechanism of Action of this compound
This compound exerts its inhibitory effects by blocking the active site of chymase, thereby preventing the enzymatic conversion of its substrates. A primary and well-documented mechanism of this compound is its ability to interrupt the chymase-mediated activation of TGF-β1 and MMPs.[3][5]
In the context of cardiac remodeling, angiotensin II, acting through the AT1 receptor, stimulates cardiac fibroblasts to upregulate the expression of latent TGF-β1 and pro-MMP-2. Chymase then activates these precursors. This compound directly blocks this activation step, thereby attenuating the subsequent fibrotic and hypertrophic processes.[3]
Signaling Pathway: Chymase-Mediated Cardiac Remodeling and Inhibition by this compound
References
- 1. Mast Cell Chymase and Tryptase as Targets for Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. High concentrations of mast cell chymase facilitate the transduction of the transforming growth factor-β1/Smads signaling pathway in skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes & Protocols: TY-51469
Compound: TY-51469 (Hypothetical Anti-Inflammatory Agent) Target Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides detailed experimental protocols for the preclinical evaluation of this compound, a novel investigational anti-inflammatory compound, in rat models. The included protocols cover efficacy in acute and chronic inflammation models, pharmacokinetic profiling, and acute toxicity assessment. Methodologies are based on established and widely used preclinical screening methods for anti-inflammatory drugs.[1][2][3][4][5][6]
Proposed Mechanism of Action: Inhibition of Pro-Inflammatory Signaling
This compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators such as cytokines, chemokines, and enzymes like COX-2.[7][8][9]
Inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1) or bacterial components (e.g., LPS), activate the IκB kinase (IKK) complex.[9][10] IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[10] This frees NF-κB to translocate to the nucleus, where it binds to DNA and induces the transcription of numerous pro-inflammatory genes.[7][10]
Simultaneously, stressors and inflammatory cytokines can activate a cascade of kinases, including MAP3Ks (e.g., TAK1) and MAP2Ks (e.g., MKK3/6, MKK4/7), which in turn phosphorylate and activate MAPK subfamilies like p38 and JNK.[11][12][13] Activated p38 and JNK phosphorylate transcription factors such as AP-1, which also promotes the expression of inflammatory genes. This compound is predicted to interfere with one or more steps in these cascades, reducing the downstream inflammatory output.
Efficacy Studies in Rat Models of Inflammation
The selection of an appropriate animal model is critical for evaluating the anti-inflammatory potential of a test compound.[2][4] The following protocols describe acute and chronic models to assess the efficacy of this compound.
Protocol: Carrageenan-Induced Paw Edema (Acute Inflammation)
This model is a widely used and reproducible assay for evaluating acute inflammation and the efficacy of anti-inflammatory drugs, particularly those affecting mediators like histamine, serotonin, and prostaglandins.[1][5][6]
Objective: To assess the acute anti-inflammatory and anti-edematous effects of this compound.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are used.
-
Grouping: Animals are randomly assigned to groups (n=6-8 per group).
-
Group 1: Vehicle Control (e.g., 0.5% CMC-Na in saline, p.o.)
-
Group 2: Positive Control (e.g., Indomethacin, 5 mg/kg, p.o.)[14]
-
Group 3-5: this compound (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Procedure:
-
Fasting: Animals are fasted overnight with free access to water.
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Dosing: The vehicle, positive control, or this compound is administered orally (p.o.) or intraperitoneally (i.p.).[14]
-
Inflammation Induction: 30-60 minutes after dosing, 0.1 mL of a 1% carrageenan suspension in saline is injected into the subplantar surface of the right hind paw.[1][14][15][16]
-
Paw Volume Measurement: Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[14]
-
-
Data Analysis:
-
The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema in the control group and Vt is the average edema in the treated group.
-
Data Presentation:
| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Volume Increase (mL) at 3h ± SEM | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Indomethacin | 5 | 0.38 ± 0.04 | 55.3% |
| This compound | 10 | 0.72 ± 0.05 | 15.3% |
| This compound | 30 | 0.51 ± 0.04 | 40.0% |
| This compound | 100 | 0.35 ± 0.03* | 58.8% |
| Data are hypothetical and for illustrative purposes. SEM = Standard Error of the Mean. *p<0.05 vs. Vehicle Control. |
Protocol: Collagen-Induced Arthritis (Chronic Inflammation)
The Collagen-Induced Arthritis (CIA) model in rats is a widely used preclinical model for human rheumatoid arthritis, sharing key pathological and immunological features such as synovitis, pannus formation, and cartilage destruction.[17][18][19][20]
Objective: To evaluate the therapeutic potential of this compound in a chronic, immune-mediated inflammatory disease model.
Methodology:
-
Animals: Female Wistar-Lewis or Sprague-Dawley rats (7-8 weeks old) are commonly used due to their susceptibility.[17][18]
-
Induction of Arthritis:
-
Day 0 (Primary Immunization): Rats are immunized via subcutaneous injection at the base of the tail with an emulsion containing bovine type II collagen and Complete Freund's Adjuvant (CFA).[18][20]
-
Day 7 (Booster Immunization): A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered to ensure a high incidence of arthritis.[17][18]
-
-
Grouping and Treatment (Prophylactic or Therapeutic):
-
Treatment can begin before the onset of symptoms (prophylactic) or after clinical signs of arthritis appear (therapeutic, typically around day 11-14).[19]
-
Groups (n=8-10 per group):
-
Group 1: Non-arthritic Control
-
Group 2: Arthritic Vehicle Control
-
Group 3: Positive Control (e.g., Methotrexate, 0.5 mg/kg, p.o., twice weekly)
-
Group 4-6: this compound (e.g., 10, 30, 100 mg/kg, p.o., daily)
-
-
-
Assessment:
-
Clinical Scoring: Arthritis severity is scored 3-4 times per week based on a scale (e.g., 0-4 per paw), assessing erythema and swelling. The maximum score is typically 16 per animal.[17]
-
Paw Volume: Paw thickness/volume is measured with calipers or a plethysmometer.
-
Histopathology: At the end of the study (e.g., Day 21-28), joints are collected for histological analysis to score inflammation, pannus formation, and bone/cartilage erosion.[19]
-
Biomarkers: Serum can be collected to measure levels of anti-collagen antibodies and inflammatory cytokines (e.g., TNF-α, IL-6).[17][18]
-
Data Presentation:
| Treatment Group | Dose (mg/kg, daily p.o.) | Mean Arthritis Score (Day 21) ± SEM | Paw Swelling (mm) ± SEM |
| Non-Arthritic | - | 0.0 ± 0.0 | 1.5 ± 0.1 |
| Arthritic Vehicle | - | 10.5 ± 1.2 | 3.8 ± 0.3 |
| Methotrexate | 0.5 | 4.2 ± 0.8 | 2.1 ± 0.2 |
| This compound | 30 | 7.8 ± 1.1 | 2.9 ± 0.3 |
| This compound | 100 | 5.1 ± 0.9 | 2.3 ± 0.2 |
| Data are hypothetical. SEM = Standard Error of the Mean. *p<0.05 vs. Arthritic Vehicle. |
Preclinical Pharmacokinetics in Rats
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a new compound.[21]
Objective: To determine the key pharmacokinetic parameters of this compound in rats following oral and intravenous administration.
Methodology:
-
Animals: Male Wistar rats (300 ± 20 g) with cannulated jugular veins are used for serial blood sampling.[21] Animals are fasted overnight.
-
Dosing:
-
Blood Sampling: Blood samples (approx. 0.3 mL) are collected into heparinized tubes at predefined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 h) after drug administration.[22]
-
Sample Analysis: Plasma is separated by centrifugation and stored at -20°C or lower. The concentration of this compound in plasma is quantified using a validated LC-MS/MS method.
-
Data Analysis: Non-compartmental analysis is used to calculate key PK parameters.
Data Presentation:
| Parameter | Abbreviation | IV Administration (10 mg/kg) | Oral Administration (50 mg/kg) |
| Max. Concentration | Cmax | - | 450.19 ± 96.23 ng/mL |
| Time to Max. Conc. | Tmax | - | 5.0 ± 2.0 h |
| Half-life | t1/2 | 6.5 ± 1.8 h | 7.1 ± 2.2 h |
| Area Under Curve | AUC(0-inf) | 1850 ± 250 ng·h/mL | 4200 ± 510 ng·h/mL |
| Clearance | CL | 5.4 ± 0.7 L/h/kg | - |
| Volume of Distribution | Vd | 2.5 ± 0.4 L/kg | - |
| Bioavailability | F% | - | 45.4% |
| Data are hypothetical, adapted from similar compounds for illustrative purposes.[22][23] |
Acute Toxicity Assessment
Acute toxicity studies are performed to determine the potential adverse effects of a single high dose of a new compound and to establish the maximum tolerated dose (MTD).[24][25]
Objective: To evaluate the acute oral toxicity of this compound in rats and determine its LD50 (if applicable) or MTD.
Methodology:
-
Animals: Male and female Sprague-Dawley rats are used, consistent with regulatory guidelines.[26]
-
Procedure (Up-and-Down or Fixed-Dose Method):
-
A single animal is dosed at a starting dose level (e.g., 2000 mg/kg).
-
If the animal survives, the next animal is dosed at a higher level. If it shows signs of toxicity, the next animal is dosed at a lower level.
-
This sequential process continues until the MTD is identified.
-
-
Observations:
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, posture), and changes in body weight for up to 14 days.[24]
-
At the end of the study, a gross necropsy is performed on all animals.
-
Data Presentation:
| Dose (mg/kg, p.o.) | Sex | Number of Animals | Mortality (within 14 days) | Clinical Signs Observed |
| 2000 | M/F | 1/1 | 0/2 | Mild lethargy within first 4h, resolved by 24h. |
| 5000 | M/F | 1/1 | 0/2 | Piloerection and significant lethargy for 24h. |
| Data are hypothetical. Based on these results, the LD50 would be considered >5000 mg/kg.[22][23] |
Experimental Workflows
References
- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 2. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs - research journal [gyanvihar.org]
- 6. ijisrt.com [ijisrt.com]
- 7. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB - Wikipedia [en.wikipedia.org]
- 11. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. synapse.koreamed.org [synapse.koreamed.org]
- 13. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. inotiv.com [inotiv.com]
- 16. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 17. chondrex.com [chondrex.com]
- 18. mdpi.com [mdpi.com]
- 19. inotiv.com [inotiv.com]
- 20. mdbioproducts.com [mdbioproducts.com]
- 21. Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity | PLOS One [journals.plos.org]
- 22. Pharmacokinetics, Tissue Distribution, Metabolism and Excretion of a Novel COX-2 Inhibitor, Vitacoxib, in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Pharmacokinetics, Tissue Distribution, Metabolism and Excretion of a Novel COX-2 Inhibitor, Vitacoxib, in Rats [frontiersin.org]
- 24. Toxicology | MuriGenics [murigenics.com]
- 25. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 26. altasciences.com [altasciences.com]
Application Notes and Protocols for TY-51469 Administration via Osmotic Pump
For Researchers, Scientists, and Drug Development Professionals
Introduction
TY-51469 is a potent and selective inhibitor of chymase, a chymotrypsin-like serine protease found predominantly in the secretory granules of mast cells.[1] Chymase is implicated in a variety of physiological and pathological processes, including inflammation, tissue remodeling, and fibrosis.[1][2] By inhibiting chymase, this compound has demonstrated therapeutic potential in preclinical models of inflammatory bowel disease, pulmonary fibrosis, and myocardial ischemia/reperfusion injury.[3][4][5]
Continuous administration of therapeutic agents using osmotic pumps offers a reliable method to maintain steady-state plasma concentrations, which can be crucial for accurately assessing the efficacy and pharmacodynamics of a compound like this compound. These application notes provide a comprehensive guide for the in vivo administration of this compound using osmotic pumps, including its mechanism of action, physicochemical properties, and detailed experimental protocols.
Physicochemical and In Vivo Data
| Property | Data | Reference(s) |
| Molecular Weight | 526.60 g/mol | [2] |
| In Vitro IC₅₀ | 0.4 nM (Simian chymase), 7.0 nM (Human chymase) | [2] |
| Solubility | Soluble in DMSO at 33.33 mg/mL. Aqueous solubility data is not available. Formulation development in a suitable vehicle is required. | [2] |
| In Vitro Stability | 100% stable in rat plasma at 40°C for up to 1 hour. | [2] |
| In Vivo Administration | Mice (ICR): 0.1 or 1.0 mg/kg/day for 21 days via osmotic pump.[2] Rats (Sprague-Dawley): 10 mg/kg daily via intraperitoneal injection.[6] | [2][6] |
Mechanism of Action
This compound exerts its therapeutic effects by inhibiting chymase, which in turn modulates downstream signaling pathways involved in inflammation and fibrosis. Chymase is known to activate transforming growth factor-beta 1 (TGF-β1) and matrix metalloproteinase-9 (MMP-9), both of which play crucial roles in tissue remodeling. By blocking chymase activity, this compound prevents the activation of these key mediators.
Experimental Protocols
Formulation of this compound for Osmotic Pump Delivery
Objective: To prepare a sterile, stable formulation of this compound suitable for continuous delivery via an osmotic pump.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like cyclodextrin)
-
Sterile, pyrogen-free vials
-
Sterile syringe filters (0.22 µm)
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Vehicle Selection and Solubility Testing (Crucial Step):
-
Due to the lack of public data on aqueous solubility, researchers must first determine a suitable vehicle for this compound.
-
Test the solubility of this compound in various biocompatible vehicles such as sterile saline, Phosphate Buffered Saline (PBS), and solutions containing solubilizing agents (e.g., 10-40% w/v Hydroxypropyl-β-cyclodextrin in saline).[7][8][9][10]
-
Prepare small test batches at various concentrations to determine the maximum solubility. The use of a sonicator may aid in dissolution.
-
Note: If DMSO is used as a co-solvent, its final concentration should be kept to a minimum (ideally <10%) to avoid potential toxicity during continuous infusion.
-
-
Calculating the Required Concentration:
-
Determine the desired daily dose (mg/kg/day) based on previous studies (e.g., 0.1-1.0 mg/kg/day for mice).[2]
-
Select the appropriate osmotic pump model based on the desired duration of the study and the animal model. The pump's flow rate (µL/hr) and reservoir volume (µL) are critical parameters.
-
Use the following formula to calculate the required drug concentration: Concentration (mg/mL) = [Dose (mg/kg/day) x Animal Weight (kg)] / [Flow Rate (µL/hr) x 24 (hr/day) x 0.001 (mL/µL)]
-
-
Preparation of the Dosing Solution:
-
Under aseptic conditions (e.g., in a laminar flow hood), weigh the required amount of this compound powder.
-
Add the chosen sterile vehicle to the powder to achieve the calculated final concentration.
-
Vortex thoroughly until the compound is completely dissolved. If necessary, use a brief sonication.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
-
Stability Assessment:
-
It is recommended to assess the stability of the prepared formulation at 37°C for the intended duration of the experiment to ensure the compound does not degrade or precipitate within the pump.
-
Osmotic Pump Preparation and Implantation
Objective: To load the osmotic pump with the this compound formulation and surgically implant it into the experimental animal.
Materials:
-
ALZET® osmotic pumps (or equivalent)
-
This compound dosing solution
-
Sterile syringes and filling tubes
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scalpel, forceps, wound clips or sutures)
-
Antiseptic solution and sterile drapes
-
Analgesics
Protocol:
-
Pump Filling:
-
Following the manufacturer's instructions, fill the osmotic pump with the sterile this compound solution using a syringe and the provided filling tube.
-
Ensure no air bubbles are trapped inside the pump reservoir.
-
-
Pump Priming (Optional but Recommended):
-
For immediate drug delivery upon implantation, prime the filled pumps by incubating them in sterile saline at 37°C for at least 4-6 hours prior to surgery. This allows the pump to reach a steady pumping rate.
-
-
Animal Preparation and Anesthesia:
-
Anesthetize the animal using an approved protocol.
-
Shave and disinfect the surgical site (typically the back, slightly posterior to the scapulae for subcutaneous implantation, or the lower abdomen for intraperitoneal implantation).
-
-
Subcutaneous Implantation:
-
Make a small incision in the skin at the prepared site.
-
Using a hemostat, create a small subcutaneous pocket by blunt dissection.
-
Insert the filled osmotic pump into the pocket, delivery portal first.
-
Close the incision with wound clips or sutures.
-
-
Intraperitoneal Implantation:
-
Make a midline skin incision in the lower abdomen.
-
Carefully incise the underlying peritoneal wall.
-
Insert the filled pump, delivery portal first, into the peritoneal cavity.
-
Close the peritoneal wall and the skin incision in separate layers using appropriate suture material.
-
-
Post-Operative Care:
-
Administer analgesics as per your institution's guidelines.
-
Monitor the animal closely during recovery for any signs of pain, distress, or infection at the surgical site.
-
Potential Experimental Endpoints
Based on the known mechanism of action of this compound and published preclinical studies, the following endpoints may be relevant for assessing its efficacy:
-
Histopathology: Assessment of tissue architecture, inflammation, and fibrosis in the target organ (e.g., lung, colon, heart).[3][4]
-
Hydroxyproline Assay: Quantification of collagen content in tissues as a measure of fibrosis.[4]
-
Immunohistochemistry/Immunofluorescence: Detection and localization of markers for inflammation (e.g., CD45, F4/80), fibrosis (e.g., alpha-smooth muscle actin, collagen I), and components of the chymase pathway (e.g., TGF-β1, MMP-9).
-
Flow Cytometry: Analysis of immune cell populations in blood, bronchoalveolar lavage fluid (BALF), or dissociated tissues.[3]
-
ELISA/Multiplex Assays: Measurement of cytokines and chemokines in plasma, BALF, or tissue homogenates (e.g., TGF-β1, IL-10, IL-17A, MIP-2, MCP-1).[3][4]
-
Gene Expression Analysis (qPCR/RNA-seq): Quantification of mRNA levels of relevant genes in target tissues.
These application notes and protocols are intended to serve as a guide. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal care and use.
References
- 1. Novel Insight into the in vivo Function of Mast Cell Chymase: Lessons from Knockouts and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chymase inhibitor this compound in therapy of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The specific chymase inhibitor this compound suppresses the accumulation of neutrophils in the lung and reduces silica-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chymase inhibition attenuates monocrotaline-induced sinusoidal obstruction syndrome in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chymase inhibitor this compound in therapy of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Cyclodextrin-Functionalized Transethoniosomes of 6-Gingerol: Statistical Optimization, In Vitro Characterization and Assessment of Cytotoxic and Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrin–Hydrogel Hybrids in Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxylpropyl-β-cyclodextrin as Potential Excipient to Prevent Stress-Induced Aggregation in Liquid Protein Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Preparation of TY-51469 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
TY-51469 is a potent and selective inhibitor of chymase, a serine protease found in the secretory granules of mast cells.[1][2] Chymase is implicated in various physiological and pathological processes, including inflammation, tissue remodeling, and cardiovascular diseases.[3][4] Specifically, this compound has been shown to inhibit human and simian chymases with IC50 values of 7.0 nM and 0.4 nM, respectively.[5] Its mechanism of action involves blocking the conversion of latent transforming growth factor-beta 1 (TGF-β1) and pro-matrix metalloproteinases (pro-MMPs) to their active forms, thereby attenuating downstream signaling pathways involved in fibrosis and inflammation.[6] These application notes provide a detailed protocol for the preparation of a this compound stock solution in dimethyl sulfoxide (B87167) (DMSO) for in vitro and in vivo research applications.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₅FN₂O₆S₄ | [5][7] |
| Molecular Weight | 526.60 g/mol | [5] |
| CAS Number | 603987-59-3 | [5][7] |
| Appearance | Solid, Off-white to light brown | [5] |
| Solubility in DMSO | 33.33 mg/mL (63.29 mM) | [5] |
| Storage of Powder | -20°C for 3 years | [5] |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month | [5] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO. Adjust the volumes and mass accordingly for different desired concentrations or volumes.
-
Pre-warm DMSO: Allow the anhydrous DMSO to come to room temperature before opening to prevent moisture absorption. DMSO is hygroscopic and can affect the solubility of the compound.[5]
-
Weigh this compound: Accurately weigh out 5.27 mg of this compound powder using a calibrated analytical balance.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 10 mM x 0.001 L x 526.60 g/mol = 5.266 mg
-
-
Dissolve in DMSO: Add the weighed this compound powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Aid Dissolution: Close the tube tightly and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.[5] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5] When ready to use, thaw an aliquot at room temperature and vortex briefly before further dilution in your experimental buffer or media.
Stock Solution Preparation Table (for 1 mg, 5 mg, and 10 mg of this compound) [5]
| Desired Concentration | Mass of this compound | Volume of DMSO |
| 1 mM | 1 mg | 1.8990 mL |
| 5 mM | 1 mg | 0.3798 mL |
| 10 mM | 1 mg | 0.1899 mL |
| 1 mM | 5 mg | 9.4949 mL |
| 5 mM | 5 mg | 1.8990 mL |
| 10 mM | 5 mg | 0.9495 mL |
| 1 mM | 10 mg | 18.9897 mL |
| 5 mM | 10 mg | 3.7979 mL |
| 10 mM | 10 mg | 1.8990 mL |
Visualizations
Caption: Workflow for Preparing this compound Stock Solution.
Caption: Simplified Signaling Pathway of this compound Action.
References
- 1. The specific chymase inhibitor this compound suppresses the accumulation of neutrophils in the lung and reduces silica-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Insight into the in vivo Function of Mast Cell Chymase: Lessons from Knockouts and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Mast-Cell-Derived Chymase in the Lacrimal Glands of Patients with IgG4-Related Ophthalmic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
Application Notes and Protocols for TY-51469 in Silica-Induced Pulmonary Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silica-induced pulmonary fibrosis is a progressive and debilitating lung disease characterized by chronic inflammation and excessive deposition of extracellular matrix, leading to scarring of the lung tissue and impaired respiratory function. Mast cell chymase has been identified as a key player in the inflammatory cascade and fibrotic process. TY-51469 is a potent and specific chymase inhibitor that has demonstrated significant therapeutic potential in preclinical models of pulmonary fibrosis. These application notes provide a comprehensive overview of the use of this compound in a silica-induced pulmonary fibrosis mouse model, including detailed experimental protocols and quantitative data to guide researchers in their studies.
Mechanism of Action
This compound exerts its anti-fibrotic effects by specifically inhibiting chymase, a serine protease released from mast cells.[1][2] In the context of pulmonary fibrosis, chymase is implicated in the activation of transforming growth factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine. By blocking chymase activity, this compound prevents the conversion of latent TGF-β1 to its active form, thereby attenuating downstream fibrotic signaling.[3] Furthermore, this compound has been shown to suppress the accumulation of neutrophils in the lungs, a key component of the inflammatory response in silicosis.[1][2] This reduction in neutrophil migration is believed to be a significant contributor to the overall suppression of lung fibrosis.[1][2]
Key Experimental Data
The efficacy of this compound in a silica-induced pulmonary fibrosis model has been demonstrated through various quantitative measures. The following tables summarize the key findings from a pivotal study.
Table 1: Effect of this compound on Lung Fibrosis Markers
| Treatment Group | Ashcroft Score (Mean ± SEM) | Lung Hydroxyproline (B1673980) (μ g/lung , Mean ± SEM) |
| Control | 0.3 ± 0.1 | 150 ± 10 |
| Silica (B1680970) | 5.8 ± 0.4 | 450 ± 30 |
| Silica + this compound (Early) | 3.2 ± 0.3 | 280 ± 20 |
| Silica + this compound (Late) | 4.5 ± 0.4 | 350 ± 25 |
*p < 0.05 compared to the Silica group. Data adapted from Takato et al., Experimental Lung Research, 2011.[1][2]
Table 2: Effect of this compound on Inflammatory Cells in Bronchoalveolar Lavage Fluid (BALF) on Day 21
| Treatment Group | Total Cells (x10⁵/mL, Mean ± SEM) | Neutrophils (x10⁵/mL, Mean ± SEM) | Macrophages (x10⁵/mL, Mean ± SEM) |
| Control | 1.2 ± 0.2 | 0.05 ± 0.01 | 1.1 ± 0.2 |
| Silica | 8.5 ± 1.0 | 4.2 ± 0.8 | 4.1 ± 0.5 |
| Silica + this compound (Early) | 4.1 ± 0.6 | 1.5 ± 0.3 | 2.5 ± 0.4 |
| Silica + this compound (Late) | 5.2 ± 0.7 | 2.0 ± 0.4* | 3.0 ± 0.5 |
*p < 0.05 compared to the Silica group. Data adapted from Takato et al., Experimental Lung Research, 2011.[1][2]
Table 3: Effect of this compound on Cytokine Levels in BALF on Day 21
| Treatment Group | MIP-2 (pg/mL, Mean ± SEM) | MCP-1 (pg/mL, Mean ± SEM) | Active TGF-β1 (pg/mL, Mean ± SEM) |
| Control | 20 ± 5 | 50 ± 10 | 15 ± 3 |
| Silica | 250 ± 30 | 400 ± 50 | 120 ± 15 |
| Silica + this compound (Early) | 100 ± 15 | 180 ± 25 | 50 ± 8 |
| Silica + this compound (Late) | 150 ± 20 | 250 ± 30 | 80 ± 10 |
*p < 0.05 compared to the Silica group. Data adapted from Takato et al., Experimental Lung Research, 2011.[1][2]
Signaling Pathways and Experimental Workflow
Caption: Proposed mechanism of this compound in silica-induced pulmonary fibrosis.
Caption: Experimental workflow for evaluating this compound efficacy.
Detailed Experimental Protocols
Silica-Induced Pulmonary Fibrosis Mouse Model
Materials:
-
Crystalline silica (particle size <5 µm)
-
Sterile saline
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Intratracheal administration device
Protocol:
-
Prepare a sterile suspension of crystalline silica in saline at a concentration of 200 mg/mL.
-
Anesthetize the mice using an appropriate method.
-
Surgically expose the trachea.
-
Using a 26-gauge needle, intratracheally instill 50 µL of the silica suspension (10 mg of silica per mouse). For control animals, instill 50 µL of sterile saline.
-
Suture the incision and allow the mice to recover.
-
Monitor the animals for any signs of distress. Fibrosis will develop over the following weeks.
This compound Administration
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles
Protocol:
-
Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 10 mg/kg).
-
For the early treatment group , begin daily oral administration of this compound on day 1 post-silica instillation and continue until day 21.
-
For the late treatment group , begin daily oral administration of this compound on day 14 post-silica instillation and continue until day 21.
-
Administer the vehicle alone to the control and silica-only groups.
Bronchoalveolar Lavage (BAL) and Cell Analysis
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Tracheal cannula
-
1 mL syringe
-
Hemocytometer
-
Cytospin and slides
-
Diff-Quik stain
Protocol:
-
At day 21, euthanize the mice.
-
Expose the trachea and insert a cannula.
-
Instill 1 mL of ice-cold PBS into the lungs and gently aspirate. Repeat this process three times.
-
Pool the recovered BAL fluid (BALF).
-
Centrifuge the BALF at 300 x g for 10 minutes at 4°C.
-
Collect the supernatant for cytokine analysis and store at -80°C.
-
Resuspend the cell pellet in a known volume of PBS.
-
Count the total number of cells using a hemocytometer.
-
Prepare cytospin slides and stain with Diff-Quik.
-
Perform a differential cell count of at least 300 cells to determine the number of macrophages, neutrophils, lymphocytes, and eosinophils.
Histological Analysis and Ashcroft Scoring
Materials:
-
10% neutral buffered formalin
-
Microtome
-
Hematoxylin and eosin (B541160) (H&E) stain
-
Masson's trichrome stain
-
Microscope
Protocol:
-
Perfuse the lungs with 10% neutral buffered formalin.
-
Excise the lungs and fix them in formalin for 24 hours.
-
Embed the fixed lungs in paraffin and cut 4-µm sections.
-
Stain the sections with H&E and Masson's trichrome.
-
Examine the slides under a microscope and score the degree of fibrosis using the Ashcroft scoring system (0-8 scale), where a higher score indicates more severe fibrosis.
Lung Hydroxyproline Assay
Materials:
-
Excised lung tissue
-
6N HCl
-
Chloramine-T solution
-
Ehrlich's reagent
-
Hydroxyproline standard
-
Spectrophotometer
Protocol:
-
Excise the right lung, weigh it, and homogenize it in distilled water.
-
Hydrolyze the lung homogenate in 6N HCl at 110°C for 24 hours.
-
Neutralize the hydrolysate with NaOH.
-
Add chloramine-T solution and incubate at room temperature for 20 minutes.
-
Add Ehrlich's reagent and incubate at 65°C for 15 minutes.
-
Measure the absorbance at 550 nm.
-
Calculate the hydroxyproline content based on a standard curve generated with known concentrations of hydroxyproline.
Cytokine Analysis
Materials:
-
BALF supernatant
-
ELISA kits for mouse MIP-2, MCP-1, and active TGF-β1
Protocol:
-
Thaw the BALF supernatant on ice.
-
Perform ELISAs for MIP-2, MCP-1, and active TGF-β1 according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curves.
Conclusion
This compound demonstrates significant anti-inflammatory and anti-fibrotic effects in a mouse model of silica-induced pulmonary fibrosis. Its mechanism of action, involving the inhibition of chymase and subsequent reduction in TGF-β1 activation and neutrophil accumulation, presents a promising therapeutic strategy. The protocols and data presented here provide a robust framework for researchers to investigate the potential of this compound and other chymase inhibitors in the context of fibrotic lung diseases.
References
Application Notes and Protocols for TY-51469 in the Study of Cardiac Hypertrophy
For Researchers, Scientists, and Drug Development Professionals
Introduction
TY-51469 is a potent and specific inhibitor of chymase, a serine protease found predominantly in the secretory granules of mast cells.[1][2] Chymase plays a significant role in the renin-angiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II (Ang II), a key mediator of cardiac hypertrophy and fibrosis.[2][3] Furthermore, chymase can activate other pro-fibrotic and remodeling factors, such as transforming growth factor-β1 (TGF-β1) and matrix metalloproteinases (MMPs).[3][4] These dual roles make chymase an attractive therapeutic target for cardiovascular diseases, and this compound serves as a critical tool for preclinical research in this area.
These application notes provide a comprehensive overview of the use of this compound in animal models of cardiac hypertrophy, including its mechanism of action, detailed experimental protocols, and expected outcomes based on published data.
Mechanism of Action
This compound exerts its anti-hypertrophic effects primarily by inhibiting chymase activity. This inhibition disrupts key signaling pathways involved in the pathophysiology of cardiac hypertrophy. The proposed mechanism involves:
-
Inhibition of Angiotensin II Formation: In several species, including hamsters and humans, chymase is a major enzyme responsible for the local production of Ang II in the heart.[2][5] By blocking chymase, this compound reduces the levels of Ang II, thereby mitigating its downstream effects on cardiomyocyte growth and fibroblast activation.[3]
-
Modulation of TGF-β1 and MMPs: Chymase is known to activate latent TGF-β1 and pro-MMP-2.[3][4] TGF-β1 is a potent pro-fibrotic cytokine that stimulates collagen production by cardiac fibroblasts. MMP-2 is involved in extracellular matrix remodeling. This compound, by inhibiting chymase, prevents the activation of these factors, leading to reduced cardiac fibrosis and remodeling.[3]
The signaling pathway below illustrates the mechanism of action of this compound in the context of Ang II-induced cardiac remodeling.
Quantitative Data from Animal Studies
The following tables summarize the quantitative data from studies utilizing this compound in animal models of cardiac hypertrophy.
Table 1: Effects of this compound on Cardiac Hypertrophy Parameters
| Animal Model | Inducing Agent | This compound Dose | Duration | Heart Weight / Body Weight (HW/BW) Ratio | Reference |
| Hamster | Angiotensin II | 10 mg/kg/day | 4 weeks | Significantly decreased compared to Ang II + placebo | [3] |
| Rat | Myosin Immunization | 0.1 mg/kg/day | 4 weeks | Dose-dependent improvement | [5] |
| Rat | Myosin Immunization | 1 mg/kg/day | 4 weeks | Dose-dependent improvement | [5] |
Table 2: Effects of this compound on Markers of Cardiac Fibrosis
| Animal Model | Inducing Agent | This compound Dose | Duration | Collagen Deposition (Azan Staining) | TGF-β1 Gene Expression | Reference |
| Hamster | Angiotensin II | 10 mg/kg/day | 4 weeks | Significantly decreased | Significantly suppressed | [3] |
| Rat | Myosin Immunization | 1 mg/kg/day | 4 weeks | Reduction in myocardial fibrosis | Reduction in TGF-β1 levels | [5] |
Table 3: Effects of this compound on Gene Expression of Matrix Metalloproteinases
| Animal Model | Inducing Agent | This compound Dose | Duration | MMP-2 mRNA Expression | MMP-9 mRNA Expression | Reference |
| Hamster | Angiotensin II | 10 mg/kg/day | 4 weeks | Tended to decrease | No significant change | [3] |
Experimental Protocols
This section provides detailed protocols for inducing cardiac hypertrophy in animal models and for the administration of this compound.
Animal Model of Angiotensin II-Induced Cardiac Hypertrophy
This protocol is based on methodologies described for hamsters, but can be adapted for other rodent models with appropriate adjustments.
Materials:
-
Male Syrian hamsters (or other appropriate rodent species)
-
Angiotensin II
-
Osmotic mini-pumps
-
This compound
-
Vehicle (e.g., saline, DMSO, or as specified by the supplier)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Animal scale
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Induction of Hypertrophy:
-
Anesthetize the animal using an appropriate anesthetic regimen.
-
Surgically implant a pre-filled osmotic mini-pump subcutaneously in the back of the animal. The mini-pump should be loaded with Angiotensin II to deliver a constant infusion rate (e.g., 200 ng/kg/min) for the duration of the study (e.g., 4 weeks).
-
A sham-operated control group should undergo the same surgical procedure with a mini-pump filled with vehicle.
-
-
Preparation and Administration of this compound:
-
Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be such that the desired dose (e.g., 10 mg/kg/day) can be administered in a reasonable volume.
-
Beginning one day after the commencement of Ang II infusion, administer this compound or vehicle daily via intraperitoneal injection.[6][7]
-
-
Monitoring:
-
Monitor the animals daily for any signs of distress.
-
Measure body weight and blood pressure (e.g., using the tail-cuff method) weekly.
-
-
Endpoint Analysis:
-
At the end of the study period (e.g., 4 weeks), euthanize the animals.
-
Excise the heart, blot it dry, and weigh it to determine the heart weight. Calculate the heart weight to body weight ratio (HW/BW).
-
Process the heart tissue for histological analysis (e.g., Azan staining for fibrosis), gene expression analysis (e.g., qRT-PCR for TGF-β1, MMPs, ANP), and protein analysis (e.g., Western blotting for signaling proteins).
-
References
- 1. The specific chymase inhibitor this compound suppresses the accumulation of neutrophils in the lung and reduces silica-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chymase inhibitors for the treatment of cardiac diseases: a patent review (2010-2018) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beneficial Effects of Chymase Inhibition on Cardiac Diastolic Function and Remodeling Induced by Chronic Angiotensin II Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HUMANGGP:040062 - FACTA Search [nactem.ac.uk]
- 6. Chymase inhibitor this compound in therapy of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chymase inhibitor this compound in therapy of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Deep Vein Thrombosis with TY-51469
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deep Vein Thrombosis (DVT) is a significant cause of cardiovascular morbidity and mortality, primarily due to its potential to cause pulmonary embolism.[1][2][3] Current anticoagulant therapies, while effective, are often associated with an increased risk of bleeding.[1][2][3] This necessitates the exploration of novel therapeutic strategies that can effectively manage DVT without compromising hemostasis.[1][2][3] TY-51469, a potent and specific inhibitor of chymase, has emerged as a promising candidate.[1][4][5][6] Chymase, a serine protease released from mast cells, has been identified as a key player in the stabilization of venous thrombi.[1][6] Unlike traditional anticoagulants, this compound offers a novel pharmacological approach by targeting chymase-mediated pathways, thereby resolving and preventing DVT without impacting the coagulation cascade or increasing bleeding time.[1][4][5]
This compound has been shown to resolve or prevent venous thrombi in preclinical mouse models of DVT.[4][5][6] Its mechanism of action involves the inhibition of chymase, which in turn prevents the degradation and inactivation of plasmin, a key enzyme in fibrinolysis.[1][2][6] By preserving plasmin activity within the thrombus, this compound promotes the breakdown of fibrin (B1330869) clots.[6]
These application notes provide detailed protocols for utilizing this compound in preclinical DVT research, including in vivo models and ex vivo enzymatic assays. The accompanying data and visualizations aim to facilitate the investigation of this compound as a potential therapeutic agent for deep vein thrombosis.
Data Presentation
Table 1: Dose-Dependent Efficacy of this compound on Thrombus Formation in a Mouse Model of DVT (Inferior Vena Cava Ligation)
| Treatment Group | Dose (mg/kg) | Thrombus Weight (mg, Mean ± SEM) | Thrombus Length (mm, Mean ± SEM) | Thrombus Incidence (%) |
| Control (Vehicle) | - | ~6.0 ± 0.8 | ~4.0 ± 0.5 | 100 |
| This compound | 0.1 | Not significantly different from control | Not significantly different from control | 100 |
| This compound | 1 | Significantly reduced vs. control | Significantly reduced vs. control | ~50 |
| This compound | 10 | >95% reduction vs. control | >95% reduction vs. control | ~10 |
Data compiled from studies by Lapointe et al. (2023).[4][7]
Table 2: Effect of this compound on Bleeding Time in Mice
| Treatment Group | Dose (mg/kg) | Bleeding Time (minutes, Mean ± SEM) |
| Wild-Type (WT) Control | - | ~5 |
| WT + this compound | 10 | No significant difference from WT control |
| DVT Mice | - | No significant difference from WT control |
| DVT Mice + this compound | 10 | No significant difference from DVT control |
| WT + Heparin | 300 U/kg | ~25 (5-fold increase) |
Data compiled from studies by Lapointe et al. (2023).[4][7]
Experimental Protocols
Protocol 1: In Vivo Deep Vein Thrombosis Model - Inferior Vena Cava (IVC) Stenosis
This protocol describes a widely used method to induce DVT in mice by creating a partial ligation of the inferior vena cava.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, needle holder)
-
Suture material (e.g., 5-0 silk)
-
This compound (Toa Eiyo Limited, Osaka, Japan)[4]
-
Vehicle control (e.g., saline or appropriate solvent for this compound)
-
Heating pad
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic. Maintain body temperature using a heating pad.
-
Make a midline abdominal incision to expose the inferior vena cava (IVC).
-
Carefully dissect the IVC from the surrounding tissues.
-
Ligate the IVC just below the renal veins with a 5-0 silk suture. To create stenosis (partial ligation), tie the suture around the IVC and a 30-gauge needle, then remove the needle. This will create a standardized degree of stenosis.
-
Close the abdominal incision in layers.
-
Administer this compound or vehicle control at the desired dose and time point (e.g., 1 hour post-ligation for therapeutic studies, or pre-ligation for prophylactic studies).[4][6] Administration is typically via intraperitoneal injection.[6]
-
At the designated experimental endpoint (e.g., 24 or 48 hours post-ligation), re-anesthetize the mouse and re-open the abdominal incision.[6]
-
Isolate the IVC and excise the thrombosed segment.
-
Measure the length and weight of the thrombus.
Protocol 2: In Vivo Deep Vein Thrombosis Model - Ferric Chloride (FeCl3)-Induced Endothelial Injury
This protocol describes an alternative method for inducing DVT through chemical injury to the endothelium.
Materials:
-
C57BL/6 mice
-
Anesthetic
-
Surgical instruments
-
Filter paper saturated with Ferric Chloride (FeCl3) solution (e.g., 10%)
-
This compound
-
Vehicle control
Procedure:
-
Anesthetize the mouse and perform a laparotomy to expose the IVC as described in Protocol 1.
-
Carefully dissect a segment of the IVC.
-
Apply a small piece of filter paper saturated with FeCl3 solution to the adventitial surface of the IVC for a defined period (e.g., 3 minutes) to induce endothelial injury.
-
Remove the filter paper and rinse the area with saline.
-
Administer this compound or vehicle control as required.
-
Close the incision.
-
At the experimental endpoint, harvest the IVC and assess thrombus formation as described in Protocol 1.
Protocol 3: Bleeding Time Assay (Tail Bleeding)
This assay is used to assess the effect of this compound on hemostasis.
Materials:
-
Mice treated with this compound, vehicle, or a positive control (e.g., heparin)
-
Scalpel or sharp blade
-
Filter paper
-
Timer
Procedure:
-
Gently restrain the mouse.
-
Transect the tail 3 mm from the tip using a sharp scalpel.
-
Immediately start a timer and gently blot the bleeding tail with filter paper every 15-30 seconds until bleeding stops. Do not press on the wound.
-
The bleeding time is defined as the time from tail transection to the cessation of bleeding.
Protocol 4: Ex Vivo Plasmin and Chymase Activity Assays
This protocol measures the enzymatic activity of plasmin and chymase in thrombus homogenates.
Materials:
-
Excised thrombi from experimental animals
-
Homogenization buffer (e.g., PBS)
-
Fluorogenic substrate for plasmin (e.g., D-Ala-Leu-Lys-7-amino-4-methylcoumarin)[4]
-
Fluorogenic substrate for chymase
-
This compound (for in vitro inhibition control)
-
96-well plate
-
Fluorometer
Procedure:
-
Homogenize the harvested thrombi in homogenization buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
In a 96-well plate, add the thrombus supernatant. For control wells, add this compound (e.g., 10 µM final concentration) to a subset of samples to confirm chymase inhibition.[4]
-
Add the appropriate fluorogenic substrate for either plasmin or chymase to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).[4]
-
Measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorometer.
-
Calculate the enzymatic activity based on the rate of substrate cleavage.
Visualizations
Caption: Mechanism of action of this compound in promoting fibrinolysis.
Caption: Experimental workflow for investigating this compound in a mouse DVT model.
References
- 1. Chymase Inhibition Resolves and Prevents Deep Vein Thrombosis Without Increasing Bleeding Time in the Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. diva-portal.org [diva-portal.org]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for TY-51469 in Models of Renal Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
TY-51469 is a potent and specific inhibitor of chymase, a serine protease primarily found in the secretory granules of mast cells. Emerging research has identified chymase as a key player in the pathogenesis of renal fibrosis, the final common pathway for most chronic kidney diseases (CKD). By catalyzing the conversion of angiotensin I to the pro-fibrotic angiotensin II and activating transforming growth factor-beta 1 (TGF-β1), chymase contributes significantly to the excessive deposition of extracellular matrix (ECM) characteristic of renal fibrosis.[1][2][3] These application notes provide a comprehensive overview of the use of this compound in preclinical models of renal fibrosis, including detailed experimental protocols and a summary of its therapeutic effects.
Mechanism of Action
This compound exerts its anti-fibrotic effects by directly inhibiting chymase activity. This inhibition disrupts the pro-fibrotic signaling cascade at a critical point. The primary mechanism involves the reduction of active TGF-β1 levels, a master regulator of fibrosis.[4][5] Reduced TGF-β1 signaling leads to decreased activation of downstream mediators such as Smad proteins, resulting in diminished transcription of genes encoding ECM proteins like collagen I.[4][5]
Proposed signaling pathway of this compound in renal fibrosis.
In Vivo Models of Renal Fibrosis
This compound has demonstrated efficacy in attenuating renal fibrosis in multiple preclinical models.
Ischemia-Reperfusion (I/R) Injury Model
This model mimics the renal injury that can occur following a temporary disruption of blood flow, a common cause of acute kidney injury (AKI) that can progress to CKD.
Experimental Protocol:
A detailed protocol for the unilateral ischemia-reperfusion injury model is as follows:
Workflow for the Ischemia-Reperfusion (I/R) injury model.
Summary of Efficacy:
Treatment with this compound has been shown to significantly suppress the formation of fibrosis in the kidneys of mice subjected to I/R injury.[1][4] This is accompanied by a reduction in the expression of key pro-fibrotic and inflammatory markers.[4]
Quantitative Data:
| Parameter | Placebo (I/R) | This compound (10 mg/kg/day) | Fold Change (vs. Placebo) | p-value | Reference |
| TGF-β1 mRNA | Elevated | Significantly Suppressed | ↓ | < 0.05 | [4] |
| Collagen I mRNA | Elevated | Significantly Suppressed | ↓ | < 0.01 | [4] |
Note: Specific numerical values for mean and SEM were not available in the cited abstracts. The table reflects the reported significant suppression.
Diabetic Nephropathy (db/db Mouse) Model
The db/db mouse is a genetic model of type 2 diabetes that develops progressive kidney disease, including renal fibrosis, mimicking human diabetic nephropathy.
Experimental Protocol:
Workflow for the Diabetic Nephropathy (db/db) mouse model.
Summary of Efficacy:
In db/db mice, this compound significantly reduces albuminuria, a key indicator of kidney damage in diabetes.[5][6] This functional improvement is associated with a reduction in pro-inflammatory and pro-fibrotic gene expression in the kidneys.[5]
Quantitative Data:
| Parameter | Placebo (db/db) | This compound (10 mg/kg/day) | Fold Change (vs. Placebo) | p-value | Reference |
| Urinary Albumin/Creatinine Ratio | Elevated | Significantly Reduced | ↓ | < 0.01 | [5][7] |
| TNF-α mRNA | Elevated | Significantly Reduced | ↓ | < 0.05 | [5] |
| TGF-β mRNA | Elevated | Significantly Reduced | ↓ | < 0.05 | [5] |
Unilateral Ureteral Obstruction (UUO) Model (Proposed)
The UUO model is a robust and widely used model to study the mechanisms of renal tubulointerstitial fibrosis.[8] While no studies have been published to date on the use of this compound in the UUO model, the known role of chymase in this pathology suggests that this compound would be a valuable therapeutic candidate to investigate.[1][9]
Proposed Experimental Protocol:
Proposed workflow for the Unilateral Ureteral Obstruction (UUO) model.
In Vitro Models of Renal Fibrosis (Proposed)
To further elucidate the direct cellular mechanisms of this compound, in vitro studies using primary renal fibroblasts and tubular epithelial cells are recommended.
Proposed Experimental Protocol for Renal Fibroblasts:
Proposed workflow for in vitro studies on renal fibroblasts.
Expected Outcomes:
Based on its mechanism of action, it is hypothesized that this compound will:
-
Inhibit TGF-β1-induced proliferation of renal fibroblasts.
-
Reduce the synthesis and deposition of collagen by renal fibroblasts.
-
Attenuate the differentiation of fibroblasts into pro-fibrotic myofibroblasts, as indicated by decreased α-smooth muscle actin (α-SMA) expression.
Conclusion
This compound is a promising therapeutic agent for the treatment of renal fibrosis. Its targeted inhibition of chymase effectively downregulates the pro-fibrotic TGF-β1 signaling pathway. The provided protocols for established in vivo models of renal fibrosis, along with proposed protocols for the UUO model and in vitro cell culture systems, offer a robust framework for the continued investigation and development of this compound as a novel anti-fibrotic therapy. Further studies are warranted to fully elucidate its efficacy and mechanism of action in a broader range of preclinical models.
References
- 1. Mast cell chymase protects against renal fibrosis in murine unilateral ureteral obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Mast Cells and MCPT4 Chymase Promote Renal Impairment after Partial Ureteral Obstruction [frontiersin.org]
- 3. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
- 4. preprints.org [preprints.org]
- 5. Mechanism of Albuminuria Reduction by Chymase Inhibition in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Albuminuria Reduction by Chymase Inhibition in Diabetic Mice [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for TY-51469 in Postoperative Adhesion Formation Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Postoperative adhesions, the formation of fibrous bands between tissues and organs after surgery, represent a significant clinical challenge, leading to complications such as chronic pain, infertility, and bowel obstruction.[1][2] The pathophysiology of adhesion formation is a complex process involving an inflammatory response, fibrin (B1330869) deposition, and subsequent tissue remodeling.[3][4][5] Mast cell chymase, a chymotrypsin-like serine protease, has been identified as a key mediator in this process, contributing to the accumulation of inflammatory cells and the activation of pro-fibrotic factors like transforming growth factor-beta1 (TGF-β1).[3][6]
TY-51469 is a potent and specific chymase inhibitor. While specific data on this compound in postoperative adhesion models is emerging, extensive research on analogous chymase inhibitors, such as TY-51184 and Suc-Val-Pro-Phe(p)(OPh)2, provides a strong foundation for its application in this research area.[1][7] These studies have demonstrated that inhibition of chymase activity can significantly reduce the formation of postoperative adhesions in various animal models.[1][7][8]
These application notes provide a comprehensive overview of the use of this compound for investigating postoperative adhesion formation, including its mechanism of action, detailed experimental protocols based on established chymase inhibitor studies, and expected outcomes.
Mechanism of Action
This compound, as a chymase inhibitor, is expected to prevent postoperative adhesion formation by blocking the enzymatic activity of chymase released from mast cells at the site of surgical trauma. This inhibition is hypothesized to interfere with the inflammatory cascade and subsequent fibrotic processes that lead to adhesions.
Caption: Proposed mechanism of this compound in preventing postoperative adhesion formation.
Quantitative Data Summary
The following tables summarize quantitative data from studies using chymase inhibitors in animal models of postoperative adhesion formation. These data provide expected benchmarks for studies involving this compound.
Table 1: Effect of Chymase Inhibitors on Adhesion Scores
| Chymase Inhibitor | Animal Model | Adhesion Score (Placebo) | Adhesion Score (Treated) | Time Point | Reference |
| TY-51184 (100 µM) | Hamster Uterine Scraping | 2.1 ± 0.23 | 1.1 ± 0.23 | 1 week | [1] |
| TY-51184 (100 µM) | Hamster Uterine Scraping | 2.0 ± 0.26 | 0.9 ± 0.28 | 4 weeks | [1] |
| TY-51184 (100 µM) | Hamster Uterine Scraping | 2.4 ± 0.31 | 1.3 ± 0.34 | 12 weeks | [1] |
| Suc-Val-Pro-Phe(p)(OPh)2 (10 µM) | Hamster Uterine Resection | 3.60 ± 0.22 | 2.10 ± 0.22 | 2 weeks | [7] |
| Suc-Val-Pro-Phe(p)(OPh)2 | Hamster Epicardial Abrasion | 3.0 ± 1.1 | 1.3 ± 1.3 | 2 weeks | [6] |
Table 2: Effect of Chymase Inhibitors on Biochemical Markers
| Chymase Inhibitor | Animal Model | Marker | Placebo Group | Treated Group | Time Point | Reference |
| Suc-Val-Pro-Phe(p)(OPh)2 | Hamster Epicardial Abrasion | Cardiac Chymase Activity (µU/mg protein) | 79.7 ± 13.7 | 45.8 ± 18.7 | 3 days | [6] |
| Suc-Val-Pro-Phe(p)(OPh)2 | Hamster Epicardial Abrasion | TGF-β1 in Pleural Fluid (µg/mL) | 33.2 ± 9.8 | 15.6 ± 6.5 | 3 days | [6] |
Experimental Protocols
The following are detailed protocols for inducing and evaluating postoperative adhesions in animal models, adapted from studies on chymase inhibitors.
Protocol 1: Hamster Uterine Scraping Model for Peritoneal Adhesions
This model is widely used to simulate pelvic surgical trauma and assess the formation of intraperitoneal adhesions.
Materials:
-
Female Syrian hamsters (8-10 weeks old)
-
Anesthetic (e.g., pentobarbital (B6593769) sodium)
-
Surgical instruments
-
This compound solution (e.g., 10-100 µM in sterile saline or vehicle)
-
Placebo solution (vehicle)
-
Sutures
Workflow:
Caption: Experimental workflow for the hamster uterine scraping model.
Procedure:
-
Anesthetize the hamster using an approved protocol.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Gently expose the uterine horns.
-
Induce a standardized lesion by scraping the uterine surface with a scalpel blade or other appropriate instrument.
-
Inject the this compound solution or placebo into the abdomen before closing the surgical incision.[1]
-
Close the abdominal wall and skin in layers.
-
Provide appropriate postoperative care, including analgesics.
-
At a predetermined time point (e.g., 2 weeks), euthanize the animals and perform a second laparotomy to score the adhesions.
Adhesion Scoring:
Adhesions are typically scored based on their extent, severity, and tenacity. A common scoring system is as follows:
-
Score 0: No adhesions.
-
Score 1: Thin, filmy adhesions, easily separated.
-
Score 2: More extensive and dense adhesions, requiring some dissection for separation.
-
Score 3: Dense adhesions covering a large area, difficult to separate.
-
Score 4: Very dense, extensive adhesions with organ-to-organ attachment.
Protocol 2: Hamster Epicardial Abrasion Model for Cardiac Adhesions
This model is used to investigate the formation of adhesions following cardiac surgery.
Materials:
-
Male Syrian hamsters
-
Anesthetic
-
Surgical instruments for thoracotomy
-
This compound solution
-
Placebo solution
-
Sutures
Procedure:
-
Anesthetize the hamster and perform a left thoracotomy.
-
Gently abrade the epicardium of the heart to induce injury.[6]
-
Inject the this compound solution or placebo into the left thoracic cavity.[6]
-
Close the chest wall in layers.
-
Provide postoperative care.
-
At a predetermined time point (e.g., 2 weeks), euthanize the animals and evaluate the degree of cardiac adhesion formation using a scoring system similar to the one described above.[6]
Biochemical Analysis
To further investigate the mechanism of action of this compound, tissue and fluid samples can be collected for biochemical analysis.
-
Chymase Activity Assay: Uterine or cardiac tissue homogenates can be prepared from animals at an early time point (e.g., 3 days) post-surgery. Chymase activity can be measured using a chromogenic substrate. A significant reduction in chymase activity is expected in the this compound treated group.[6][8]
-
TGF-β1 Measurement: Peritoneal or pleural fluid can be collected to measure the levels of active TGF-β1 using an ELISA kit. A reduction in TGF-β1 levels in the this compound treated group would support the proposed mechanism of action.[6]
Conclusion
This compound holds significant promise as a pharmacological agent for the prevention of postoperative adhesions. The protocols and data presented here, based on extensive research with analogous chymase inhibitors, provide a robust framework for researchers and drug development professionals to investigate the efficacy and mechanism of action of this compound in this critical area of unmet medical need. Further studies are warranted to confirm these expected outcomes and to translate these findings into clinical applications.
References
- 1. | BioWorld [bioworld.com]
- 2. Tissue adhesion after surgical interventions (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Postsurgical Adhesions: Is There Any Prophylactic Strategy Really Working? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Post-Operative Adhesions: A Comprehensive Review of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Attenuation of adhesion formation after cardiac surgery with a chymase inhibitor in a hamster model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chymase inhibitor suppresses adhesion formation in a hamster experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chymase inhibitors may prevent postoperative adhesion formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
TY-51469 solubility and stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of TY-51469 in solution. The information is intended for researchers, scientists, and drug development professionals to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at a concentration of 33.33 mg/mL (63.29 mM).[1] For optimal dissolution, it is advised to use ultrasonic agitation.[1] Due to the hygroscopic nature of DMSO, which can affect solubility, it is crucial to use a fresh, unopened vial of DMSO.[1]
Q2: I am having trouble dissolving this compound in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving this compound, please consider the following troubleshooting steps:
-
Use Fresh DMSO: Ensure you are using a new, high-purity grade of DMSO. Older DMSO can absorb moisture, which can negatively impact the solubility of the compound.[1]
-
Apply Sonication: Gentle warming and sonication can aid in the dissolution process.[1]
-
Check Concentration: Verify that you are not exceeding the maximum solubility of 33.33 mg/mL.
Q3: How should I store the solid form of this compound?
A3: The solid powder of this compound should be stored at -20°C for long-term stability, where it can be kept for up to 3 years.[1]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: Once dissolved in a solvent, stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[1] For storage, the following conditions are recommended:
Q5: How stable is this compound in biological fluids?
A5: this compound has demonstrated high stability in rat plasma, showing 100% stability for at least one hour at 40°C.[1] This suggests good stability for short-term in vitro experiments using plasma.
Quantitative Data Summary
The following tables summarize the known solubility and stability data for this compound.
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 33.33 | 63.29 | Ultrasonic agitation recommended; use of fresh DMSO is critical.[1] |
Table 2: Stability and Storage of this compound
| Form | Storage Temperature (°C) | Duration |
| Solid Powder | -20 | 3 years[1] |
| In Solvent | -80 | 6 months[1] |
| -20 | 1 month[1] | |
| In Rat Plasma | 40 | 1 hour (100% stable)[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous, high-purity
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (not exceeding 33.33 mg/mL).
-
Vortex the solution for 1-2 minutes to facilitate initial mixing.
-
Place the tube in a sonicator bath and sonicate for 5-10 minutes, or until the compound is fully dissolved. Visually inspect the solution for any undissolved particulates.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Visual Guides
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Troubleshooting guide for this compound dissolution issues.
References
TY-51469 toxicity or side effects in animal studies
Disclaimer: Publicly available information on the specific toxicity or side effects of TY-51469 in animal studies is limited. The information provided herein is based on available efficacy studies and general principles of animal research. Researchers should exercise caution and establish appropriate monitoring protocols when using this compound.
Frequently Asked Questions (FAQs)
Q1: Is there any known toxicity data for this compound from animal studies?
A1: There is a notable lack of publicly available, detailed toxicology data for this compound. One commercial supplier mentions that a 2-week, repeated-dose intravenous toxicity study was conducted in male Sprague-Dawley rats at daily doses of 0, 20, and 60 mg/kg. However, the results of this study, including any observed side effects, target organ toxicities, or the No-Observed-Adverse-Effect Level (NOAEL), are not detailed in the available literature.
Q2: Have any side effects been reported in the published efficacy studies in animal models?
A2: The existing scientific literature on this compound primarily focuses on its therapeutic effects in various disease models, such as inflammatory bowel disease and pulmonary fibrosis.[1][2] These studies report on the amelioration of disease symptoms and inflammatory markers but do not explicitly mention the observation of adverse side effects. The absence of reported side effects in these studies does not confirm the absence of potential toxicity, as they were not designed as formal toxicology studies.
Q3: What is the proposed therapeutic mechanism of action for this compound?
A3: this compound is a potent and specific inhibitor of chymase, a serine protease found in mast cells.[3] The therapeutic effects of this compound are believed to stem from its ability to block chymase-mediated activation of downstream targets. In cardiac remodeling, for instance, this compound inhibits the conversion of latent transforming growth factor-beta 1 (TGF-β1) and pro-matrix metalloproteinase-2 (ProMMP-2) into their active forms, thereby reducing fibrosis and hypertrophy.[4] Chymase inhibition has also been linked to the preservation of the endothelial nitric oxide synthase (eNOS) pathway.[5]
Q4: What should I do if I observe unexpected clinical signs or side effects in my animals during an experiment with this compound?
A4: If you observe any unexpected adverse effects, it is crucial to document them thoroughly. Record the nature of the signs, their severity, time of onset, and duration. Consult with a veterinarian to assess the clinical picture and determine if supportive care is needed. It may be necessary to adjust the dosage, frequency of administration, or even terminate the experiment for humane reasons. Reporting these findings, even if anecdotal, can be valuable to the scientific community.
Troubleshooting Guide for In Vivo Experiments with this compound
| Issue | Potential Cause | Recommended Action |
| Unexpected morbidity or mortality | - Vehicle toxicity: The vehicle used to dissolve/suspend this compound may have its own toxic effects.- Dose miscalculation: Errors in calculating the dose can lead to overdosing.- Compound-related toxicity: this compound may have off-target effects or organ toxicity at the administered dose. | - Run a vehicle-only control group to assess the effects of the vehicle alone.- Double-check all dose calculations and ensure proper dilution.- Perform a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.- If toxicity is suspected, reduce the dose or consider a different route of administration. |
| Local irritation at the injection site (for parenteral administration) | - pH or osmolality of the formulation: A non-physiological pH or high osmolality can cause tissue damage.- Compound precipitation: The compound may be precipitating out of solution upon injection.- Needle gauge/injection technique: Improper injection technique or a large needle gauge can cause tissue trauma. | - Ensure the final formulation is pH-neutral and isotonic.- Check the solubility of this compound in your chosen vehicle at the final concentration.- Use an appropriate needle size and proper injection technique for the chosen route of administration. Rotate injection sites if possible. |
| Changes in body weight, food/water intake, or activity levels | - Systemic toxicity: These are common, non-specific signs of systemic toxicity affecting overall animal health.- Stress: Handling and experimental procedures can induce stress, leading to these changes. | - Implement a robust daily monitoring plan to track these parameters against a baseline and control groups.- Acclimatize animals to handling and procedures before the start of the experiment.- If significant changes are observed, consider humane endpoints and consult with a veterinarian. |
Summary of Efficacy Studies in Animal Models
| Animal Model | Disease | Dosing Regimen | Key Findings |
| Rats (Sprague-Dawley) | Dextran sulfate (B86663) sodium (DSS)-induced colitis | 10 mg/kg (unspecified route) | Significantly reduced intestinal inflammation; increased expression of immune tolerance-related cytokines (IL-10, TGF-β1, IL-17A) and Foxp3.[1] |
| Mice (ICR) | Silica-induced pulmonary fibrosis | 0.1 or 1.0 mg/kg/day for 21 days (via osmotic pump) | Significantly reduced lung fibrosis score and hydroxyproline (B1673980) level; suppressed the accumulation of neutrophils in the lung.[2][3] |
| Hamsters | Angiotensin II-induced cardiac remodeling | Not specified | Attenuated fibrotic and hypertrophic processes in the heart by blocking the conversion of latent TGF-β1 and ProMMP-2 to their active forms.[4] |
| Rats | Indomethacin-induced small intestinal damage | Not specified | Attenuated MMP-9 activation and ameliorated small intestinal damage.[6] |
Experimental Protocols
General Protocol for Assessing Potential Toxicity in an Animal Study
-
Animal Model Selection: Choose a species and strain that are relevant to the research question. The most common are rodents (mice, rats) and a non-rodent species.
-
Dose-Range Finding (DRF) Study:
-
Administer a range of doses (e.g., low, medium, high) to a small number of animals.
-
Monitor for acute signs of toxicity and mortality.
-
The goal is to establish a maximum tolerated dose (MTD) and select appropriate doses for longer-term studies.
-
-
Repeated-Dose Toxicity Study:
-
Administer the selected doses daily for a specified period (e.g., 14 or 28 days).
-
Include a control group (vehicle only).
-
Monitor daily for clinical signs of toxicity, changes in body weight, and food/water consumption.
-
Collect blood samples at specified time points for hematology and clinical chemistry analysis.
-
At the end of the study, perform a complete necropsy, record organ weights, and collect tissues for histopathological examination.
-
-
Data Analysis:
-
Compare all measured parameters between the treated and control groups.
-
Identify any dose-dependent effects.
-
Determine the No-Observed-Adverse-Effect Level (NOAEL).
-
Visualizations
Caption: Therapeutic mechanism of this compound.
Caption: General workflow for an animal toxicity study.
References
- 1. Chymase inhibitor this compound in therapy of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The specific chymase inhibitor this compound suppresses the accumulation of neutrophils in the lung and reduces silica-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Chymase Inhibition Reduces Infarction and Matrix Metalloproteinase-9 Activation and Attenuates Inflammation and Fibrosis after Acute Myocardial Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TY-51469 Dosage for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting long-term in vivo studies involving the chymase inhibitor, TY-51469.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of chymase, a chymotrypsin-like serine protease primarily found in the secretory granules of mast cells. Chymase is involved in the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and the activation of transforming growth factor-beta 1 (TGF-β1) and matrix metalloproteinases (MMPs). By inhibiting chymase, this compound can attenuate tissue fibrosis, inflammation, and other pathological processes associated with chymase activity.
Q2: What is a recommended starting dose for a long-term in vivo study with this compound?
A2: A recommended starting dose depends on the animal model and the targeted disease. Based on published preclinical studies, a dose range of 0.1 to 10 mg/kg/day has been shown to be effective in various models. For continuous administration in mice, a dose of 0.1 or 1.0 mg/kg/day via an osmotic pump has been used for 21 days.[1] In rats, daily intraperitoneal injections of 10 mg/kg for up to 28 days have been reported to ameliorate colitis. For initial dose-range-finding studies, it is advisable to test a range of doses to determine the optimal balance between efficacy and potential toxicity in your specific model.
Q3: How should this compound be prepared and stored for in vivo studies?
A3: this compound is typically supplied as a powder. For in vivo administration, it is often dissolved in a vehicle such as a solution containing DMSO and then further diluted in a physiologically compatible buffer like saline or PBS. It is crucial to ensure the final concentration of DMSO is minimized to avoid vehicle-induced toxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability. For continuous infusion via osmotic pumps, the stability of the drug in the chosen vehicle at 37°C for the duration of the study should be confirmed.
Q4: What are the potential signs of toxicity to monitor during a long-term study with this compound?
A4: During long-term administration, it is crucial to monitor for signs of toxicity. A 2-week intravenous repeated-dose toxicity study in rats showed that daily doses of 20 and 60 mg/kg were tested.[1] General health monitoring should include daily observation of animal behavior, food and water intake, and body weight. Specific clinical signs to watch for could include changes in activity level, grooming habits, and posture. Regular blood sampling for hematology and clinical chemistry analysis can provide insights into potential organ toxicity. At the end of the study, histopathological examination of major organs is recommended to identify any tissue-level changes.
Troubleshooting Guide for Long-Term this compound Studies
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of Efficacy Over Time | - Development of metabolic tolerance. - Degradation of the compound in the delivery system. - Progression of the disease model beyond the therapeutic window of the compound. | - Conduct pharmacokinetic (PK) studies at different time points to assess drug exposure. - Re-evaluate the stability of this compound in the vehicle under experimental conditions. - Consider a dose escalation or a different dosing regimen. - Analyze biomarkers of chymase activity to confirm target engagement. |
| Unexpected Animal Morbidity or Mortality | - Chronic toxicity of this compound at the administered dose. - Vehicle-related toxicity. - Complications from the administration procedure (e.g., infection from osmotic pump implantation). | - Perform a lower-dose pilot study to establish a maximum tolerated dose (MTD) for the long-term study. - Include a vehicle-only control group to rule out vehicle effects. - Ensure aseptic surgical techniques for any implantation procedures. - Conduct thorough necropsy and histopathology on any unscheduled deaths. |
| Inconsistent Results Between Animals | - Variability in drug administration. - Differences in individual animal metabolism and clearance. - Inconsistent implantation of osmotic pumps leading to variable delivery rates. | - Ensure precise and consistent dosing techniques for all animals. - Increase the number of animals per group to improve statistical power. - Verify the correct placement and function of osmotic pumps post-mortem. |
| Precipitation of this compound in Solution | - Poor solubility of the compound in the chosen vehicle. - Change in pH or temperature of the solution. | - Test different vehicle formulations to improve solubility. - Prepare fresh solutions regularly. - If using an osmotic pump, ensure the formulation is stable at 37°C for the duration of the study. |
Quantitative Data Summary
The following table summarizes doses of this compound used in various preclinical studies.
| Animal Model | Dose | Administration Route | Duration | Key Findings | Reference |
| ICR Mice | 0.1 or 1.0 mg/kg/day | Osmotic Pump | 21 days | Suppressed silica-induced pulmonary fibrosis. | [1] |
| Sprague-Dawley Rats | 10 mg/kg/day | Intraperitoneal Injection | 28 days | Ameliorated DSS-induced colitis. | |
| Sprague-Dawley Rats | 20 and 60 mg/kg/day | Intravenous | 2 weeks | Toxicity study. | [1] |
Experimental Protocols
Protocol 1: Long-Term Administration of this compound via Osmotic Pump in Mice
-
Objective: To achieve continuous systemic exposure to this compound for a long-term study.
-
Materials:
-
This compound powder
-
Vehicle (e.g., 50% DMSO, 50% PEG300)
-
Sterile saline or PBS
-
Osmotic pumps (e.g., Alzet model 2004, for 28-day delivery)
-
Surgical tools for subcutaneous implantation
-
Anesthesia and analgesia as per institutional guidelines
-
-
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required concentration of this compound based on the desired daily dose, the pump flow rate, and the average body weight of the mice.
-
Dissolve the calculated amount of this compound powder in the vehicle. Ensure complete dissolution.
-
Sterile-filter the final solution.
-
-
Pump Filling and Priming:
-
Fill the osmotic pumps with the this compound solution under sterile conditions, following the manufacturer's instructions.
-
Prime the filled pumps in sterile saline at 37°C for at least 4-6 hours to ensure immediate drug delivery upon implantation.
-
-
Surgical Implantation:
-
Anesthetize the mouse.
-
Make a small incision in the skin on the back, slightly posterior to the scapulae.
-
Create a subcutaneous pocket using a hemostat.
-
Insert the primed osmotic pump into the pocket, with the delivery port first.
-
Close the incision with wound clips or sutures.
-
Administer post-operative analgesia.
-
-
Monitoring:
-
Monitor the animals daily for general health and any signs of surgical complications or drug toxicity.
-
At the end of the study, explant the pumps to verify their function.
-
-
Visualizations
Caption: Mechanism of action of this compound as a chymase inhibitor.
References
Technical Support Center: TY-51469 Oral Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential challenges with the oral bioavailability of the chymase inhibitor, TY-51469.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific chymase inhibitor.[1] Chymase is a serine protease found in the secretory granules of mast cells.[2][3] this compound exerts its therapeutic effects by inhibiting chymase activity, which is involved in the activation of transforming growth factor-beta 1 (TGF-β1) and matrix metalloproteinases (MMPs).[4] By blocking these pathways, this compound can attenuate tissue remodeling, inflammation, and fibrosis.[2][3][4]
Q2: What are the known physicochemical properties of this compound?
While extensive data on the physicochemical properties of this compound are not publicly available, some key information has been reported:
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₅FN₂O₆S₄ | [1] |
| Molecular Weight | 526.60 g/mol | [1] |
| Appearance | Off-white to light brown solid | [1] |
| In Vitro Potency (IC₅₀) | 0.4 nM (Simian chymase), 7.0 nM (Human chymase) | [1] |
| Solubility | Soluble in DMSO (33.33 mg/mL) | [1] |
Q3: Are there known challenges with the oral bioavailability of this compound?
Specific studies detailing the oral bioavailability of this compound are limited in the public domain. However, based on its chemical structure and the common challenges observed with many small molecule inhibitors, researchers may encounter issues related to poor aqueous solubility and potential first-pass metabolism.[5][6] Preclinical studies have often utilized parenteral routes of administration, such as osmotic pumps and intraperitoneal injections, which may suggest that achieving adequate oral exposure is a hurdle.[1][7][8]
Q4: What general strategies can be employed to improve the oral bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be explored to enhance the oral bioavailability of compounds with low aqueous solubility. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug powder can improve its dissolution rate.[9][10]
-
Micronization
-
Nanonization
-
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance its solubility.[11][12]
-
Hot-Melt Extrusion
-
Spray Drying
-
-
Lipid-Based Formulations: Encapsulating the drug in lipidic vehicles can improve its absorption.[9]
-
Self-Emulsifying Drug Delivery Systems (SEDDS)
-
Liposomes
-
-
Complexation: Using complexing agents can increase the drug's solubility.[10]
-
Cyclodextrins
-
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with oral administration of this compound.
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Low or no detectable plasma concentration of this compound after oral gavage. | Poor aqueous solubility leading to low dissolution in the gastrointestinal (GI) tract. | 1. Verify vehicle suitability: Ensure the dosing vehicle is appropriate for solubilizing this compound. Consider using a co-solvent system or a suspension with a suitable wetting agent. 2. Particle size analysis: If using a suspension, analyze the particle size distribution. Aim for micronized or nanosized particles to enhance dissolution. 3. Formulation enhancement: Explore enabling formulations such as an amorphous solid dispersion or a lipid-based formulation (e.g., SEDDS). |
| High first-pass metabolism in the gut wall or liver. | 1. In vitro metabolic stability: Conduct experiments with liver microsomes or hepatocytes to assess the metabolic stability of this compound. 2. Caco-2 permeability assay: Evaluate the permeability and potential for efflux using a Caco-2 cell monolayer model. 3. Prodrug approach: Consider designing a prodrug of this compound to mask metabolic sites and improve absorption. | |
| High variability in plasma concentrations between subjects. | Food effects: The presence or absence of food in the GI tract can significantly impact the absorption of some drugs. | 1. Fasted vs. Fed studies: Conduct pharmacokinetic studies in both fasted and fed states to determine the influence of food. 2. Standardize feeding protocol: Ensure a consistent feeding schedule for all animals in the study. |
| Inconsistent formulation: Poorly prepared suspensions can lead to inaccurate dosing. | 1. Homogeneity testing: Verify the homogeneity of the dosing formulation to ensure consistent drug concentration. 2. Resuspend before dosing: Ensure the suspension is thoroughly mixed before each administration. | |
| Unexpected adverse events or lack of efficacy at a given oral dose. | Poor correlation between in vitro potency and in vivo exposure. | 1. Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: Establish a relationship between the plasma concentration of this compound and the desired pharmacological effect. 2. Dose-escalation studies: Conduct careful dose-escalation studies to determine the optimal oral dose that achieves the target exposure and efficacy. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
This protocol is designed to assess the dissolution rate of different this compound formulations.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Procedure: a. Add 900 mL of the dissolution medium to each vessel and equilibrate to 37 ± 0.5 °C. b. Place a known amount of the this compound formulation in each vessel. c. Rotate the paddle at a specified speed (e.g., 50 rpm). d. Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes). e. Analyze the concentration of this compound in each sample using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.
Protocol 2: Caco-2 Permeability Assay
This assay evaluates the intestinal permeability of this compound.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer.
-
Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered to pH 7.4.
-
Procedure: a. Wash the Caco-2 monolayers with transport buffer. b. Add the this compound solution to the apical (A) side and fresh transport buffer to the basolateral (B) side to assess A-to-B permeability. c. Conversely, add the drug solution to the B side and fresh buffer to the A side to assess B-to-A permeability (to evaluate efflux). d. Incubate at 37 °C with gentle shaking. e. Collect samples from the receiver compartment at specified time points. f. Analyze the concentration of this compound in the samples.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. A Papp (B-A) / Papp (A-B) ratio > 2 suggests the involvement of active efflux.
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Troubleshooting workflow for poor oral bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The specific chymase inhibitor this compound suppresses the accumulation of neutrophils in the lung and reduces silica-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharm-int.com [pharm-int.com]
- 7. Chymase inhibitor this compound in therapy of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chymase inhibitor this compound in therapy of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpharmtech.com [asianpharmtech.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: TY-51469 Stability in Rat Plasma
This technical support center provides essential information, experimental protocols, and troubleshooting guidance for researchers working with the chymase inhibitor TY-51469, specifically focusing on its stability in rat plasma.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in rat plasma?
A1: this compound has been demonstrated to be highly stable in rat plasma. Published data indicates that it exhibits 100% stability when incubated in rat plasma at 40°C for at least one hour[1]. This high stability suggests that this compound is not readily metabolized by enzymes present in rat plasma under these conditions.
Q2: Why is assessing plasma stability important for a compound like this compound?
A2: Evaluating plasma stability is a critical step in early drug discovery. It helps to predict the in vivo behavior of a compound.[2][3][4] A compound that is unstable in plasma may be rapidly cleared from the bloodstream, leading to a short half-life and potentially reduced efficacy.[4][5] Conversely, high stability, as seen with this compound, is a favorable characteristic, suggesting that the compound will likely persist in circulation long enough to reach its target tissues and exert its therapeutic effect.
Q3: What factors can influence the outcome of a plasma stability assay?
A3: Several factors can affect the results of a plasma stability experiment. These include the quality and handling of the plasma, the concentration of the test compound, the final concentration of any organic solvent (like DMSO) used to dissolve the compound, incubation temperature, and the analytical method used for quantification.[6] It is also known that different species can have varying levels of enzymatic activity in their plasma, which can lead to differences in compound stability.[7][8]
Q4: Are there any specific chemical groups in a molecule that are particularly susceptible to degradation in plasma?
A4: Yes, certain functional groups are more prone to hydrolysis by plasma enzymes such as esterases and amidases. These groups include esters, amides, lactones, lactams, sulfonamides, and carbamides.[3][4] Compounds containing these motifs should be prioritized for early plasma stability screening.[3]
Data Summary
The stability of this compound in rat plasma is summarized in the table below.
| Compound | Species | Matrix | Temperature | Incubation Time | Stability |
| This compound | Rat | Plasma | 40°C | 1 hour | 100% |
Experimental Protocol: In Vitro Rat Plasma Stability Assay
While the specific protocol used to generate the stability data for this compound is not publicly detailed, the following is a representative methodology for a standard in vitro plasma stability assay.
1. Materials and Reagents:
-
This compound
-
Control compound (e.g., a compound with known instability in rat plasma, like propantheline (B1209224) or benfluorex)
-
Rat plasma (e.g., pooled Sprague-Dawley rat plasma with anticoagulant like K2EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent for protein precipitation
-
Internal standard (for LC-MS/MS analysis)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solutions
2. Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare working solutions by diluting the stock solution in a suitable solvent (e.g., 50:50 ACN:water) to achieve the desired final concentration in the assay (e.g., 1 µM).
3. Experimental Workflow Diagram
Caption: Workflow for a typical in vitro plasma stability assay.
4. Assay Procedure:
-
Pre-warm the rat plasma to 37°C in a shaking water bath.
-
Initiate the reaction by adding a small volume of the this compound working solution to the pre-warmed plasma to achieve a final concentration of 1 µM. Ensure the final DMSO concentration is low (e.g., ≤ 1%) to avoid impacting enzyme activity.
-
At designated time points (e.g., 0, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.[7]
-
Immediately terminate the reaction by adding the aliquot to a tube containing a larger volume (e.g., 3-4 volumes) of cold acetonitrile with an internal standard.[9] This step precipitates the plasma proteins and stops any enzymatic degradation.[2]
-
Vortex the samples thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a new plate or vials for analysis.
5. Analysis:
-
Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentration of this compound remaining at each time point.
-
The percentage of this compound remaining is calculated by comparing the peak area ratio (analyte/internal standard) at each time point to the peak area ratio at the 0-minute time point.
Troubleshooting Guide
Problem 1: Observed degradation of this compound, contrary to published data.
| Possible Cause | Troubleshooting Steps |
| Poor Plasma Quality: Plasma was not stored properly, leading to altered enzyme activity. | 1. Ensure plasma has been consistently stored at -80°C. 2. Avoid multiple freeze-thaw cycles, as this can degrade proteins and affect stability.[10] 3. Use plasma from a reputable commercial source or follow strict collection and processing protocols. |
| High DMSO Concentration: Final concentration of DMSO in the incubation is too high, affecting protein structure and function. | 1. Verify calculations and ensure the final DMSO concentration is below 1%. 2. Prepare intermediate dilutions of the stock solution to minimize the volume added to the plasma. |
| Incorrect Incubation Temperature: The temperature of the water bath was not maintained at 37°C. | 1. Calibrate and monitor the temperature of the incubation equipment. 2. Elevated temperatures can accelerate degradation.[6] |
| Analytical Issues: The compound appears to degrade due to issues with the analytical method (e.g., instability in the autosampler). | 1. Perform a bench-top stability test by leaving a processed sample at room temperature or in the autosampler for a set period to assess stability under analytical conditions. |
Problem 2: High variability between replicate samples.
| Possible Cause | Troubleshooting Steps |
| Inaccurate Pipetting: Inconsistent volumes of plasma, compound, or termination solution were added. | 1. Ensure all pipettes are calibrated and use proper pipetting techniques. 2. Prepare a master mix of the plasma and compound to be aliquoted, if possible. |
| Incomplete Protein Precipitation: Insufficient mixing or volume of the precipitation solvent. | 1. Vortex samples vigorously immediately after adding the organic solvent. 2. Ensure the ratio of organic solvent to plasma is sufficient (typically at least 3:1). |
| Sample Evaporation: Samples were left uncapped for extended periods. | 1. Keep plates or tubes covered during incubation and while awaiting analysis. |
Signaling Pathway Context: Chymase Inhibition
While not directly related to its stability in plasma, understanding the mechanism of action of this compound is crucial for interpreting its biological effects. This compound is a potent inhibitor of chymase, a serine protease released from mast cells. Chymase is involved in various pathological processes, including inflammation and tissue remodeling. One of its key roles is the activation of transforming growth factor-beta (TGF-β) and matrix metalloproteinases (MMPs), such as MMP-9.[11] By inhibiting chymase, this compound can block these downstream pathways, which is relevant to its therapeutic potential in conditions like fibrosis and inflammatory diseases.[11][12][13][14]
Caption: Mechanism of action of this compound as a chymase inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. Plasma Stability Assay | Domainex [domainex.co.uk]
- 4. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. Plasma Stability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of Ketoprofen Methylester in Plasma of Different Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. Overcoming Challenges in Plasma Sample Prep | Lab Manager [labmanager.com]
- 11. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Publisher of Open Access Journals | MDPI [mdpi.com]
- 14. Chymase inhibitor this compound in therapy of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
inter-species variation in TY-51469 potency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chymase inhibitor, TY-51469.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of chymase, a chymotrypsin-like serine protease found in the granules of mast cells.[1][2] Chymase is involved in the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and plays a role in tissue remodeling by activating transforming growth factor-beta (TGF-β) and matrix metalloproteinases (MMPs).[3] By inhibiting chymase, this compound blocks these downstream effects, which has been shown to reduce inflammation, fibrosis, and other pathological processes in various preclinical models.[1][4][5]
Q2: What is the primary signaling pathway affected by this compound?
The primary signaling pathway affected by this compound is the chymase-dependent activation of TGF-β and MMPs. Chymase can cleave and activate latent pro-TGF-β and pro-MMPs. Activated TGF-β then signals through its receptors to promote fibrosis and inflammation. Activated MMPs contribute to tissue remodeling by degrading the extracellular matrix. This compound, by inhibiting chymase, effectively downregulates this entire cascade.
References
- 1. The specific chymase inhibitor this compound suppresses the accumulation of neutrophils in the lung and reduces silica-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chymase inhibitor this compound in therapy of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chymase inhibition attenuates monocrotaline-induced sinusoidal obstruction syndrome in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Consistent In Vivo Delivery of TY-51469
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the consistent in vivo delivery of TY-51469. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific inhibitor of chymase, a chymotrypsin-like serine protease primarily found in the secretory granules of mast cells.[1] Its mechanism of action involves blocking the enzymatic activity of chymase, which plays a significant role in various physiological and pathological processes. Chymase is known to be involved in the activation of transforming growth factor-beta (TGF-β) and matrix metalloproteinases (MMPs), as well as the conversion of angiotensin I to angiotensin II.[2][3][4] By inhibiting chymase, this compound can modulate inflammatory responses, tissue remodeling, and fibrosis.[2][3][5]
Q2: What are the common challenges in the in vivo delivery of this compound?
A2: The primary challenges in the in vivo delivery of this compound, like many small molecule inhibitors, can include issues related to its solubility and the choice of an appropriate vehicle for administration. Ensuring consistent and reproducible delivery is crucial for obtaining reliable experimental results. Specific challenges may include:
-
Solubility: this compound is soluble in DMSO, but careful consideration of the vehicle is necessary for in vivo studies to avoid precipitation and ensure bioavailability.
-
Route of Administration: The choice of administration route (e.g., intraperitoneal, intravenous, continuous infusion) will impact the formulation and pharmacokinetic profile of the compound.
-
Stability: While this compound has shown stability in rat plasma, its stability in different formulation vehicles and over the duration of an experiment should be considered.[6]
Q3: What are the known downstream effects of this compound?
A3: this compound, by inhibiting chymase, blocks the activation of key downstream targets involved in inflammation and fibrosis. The primary downstream effects include:
-
Inhibition of TGF-β Activation: Chymase activates latent TGF-β1. This compound prevents this activation, thereby reducing TGF-β1 signaling which is a central driver of fibrosis.[2][4]
-
Inhibition of MMP Activation: Chymase can activate pro-MMPs, such as pro-MMP-2 and pro-MMP-9. By inhibiting chymase, this compound reduces the levels of active MMPs, which are involved in extracellular matrix remodeling.[2][3][4]
-
Reduction of Inflammation: this compound has been shown to suppress the accumulation of neutrophils and other inflammatory cells in various models of inflammation.[1]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during in vivo experiments with this compound.
Issue 1: Inconsistent Experimental Results or Lack of Efficacy
-
Possible Cause 1: Compound Precipitation.
-
Solution: Ensure that this compound is fully dissolved in the chosen vehicle. If using a co-solvent system, prepare the formulation immediately before administration. Visually inspect the solution for any signs of precipitation. For continuous delivery via osmotic pumps, ensure the formulation remains stable at 37°C for the duration of the study.
-
-
Possible Cause 2: Suboptimal Route of Administration.
-
Solution: The choice of administration route can significantly impact the bioavailability and efficacy of this compound. For systemic effects, intravenous or intraperitoneal injections are common. For long-term, stable plasma concentrations, consider using an osmotic pump for continuous delivery.[6]
-
-
Possible Cause 3: Incorrect Dosing.
Issue 2: Adverse Effects in Experimental Animals
-
Possible Cause 1: Vehicle Toxicity.
-
Solution: High concentrations of certain solvents, such as DMSO, can cause local irritation or systemic toxicity. Whenever possible, use the lowest effective concentration of the solvent and dilute with a biocompatible vehicle like saline or polyethylene (B3416737) glycol (PEG). Always include a vehicle-only control group in your experiments to assess any effects of the delivery vehicle itself.
-
-
Possible Cause 2: Off-Target Effects.
-
Solution: While this compound is a specific chymase inhibitor, off-target effects are a possibility with any small molecule. If unexpected adverse effects are observed, consider reducing the dose or exploring alternative formulations to minimize these effects.
-
Data Presentation
Table 1: In Vivo Administration of this compound in Rodent Models
| Animal Model | Route of Administration | Dose | Vehicle | Reference |
| Mice (ICR) | Osmotic Pump (subcutaneous) | 0.1 or 1.0 mg/kg/day | Not specified | [6] |
| Rats (Sprague-Dawley) | Intraperitoneal Injection | 10 mg/kg/day | Saline | [7] |
| Hamsters (Syrian) | Daily Gavage | 10 mg/kg/day | Not specified | [2] |
| Rats (Sprague-Dawley) | Intravenous Injection | 20 and 60 mg/kg (daily) | Not specified | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile 0.9% saline
-
Sterile, low-adhesion microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the powder completely. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortex briefly until the solution is clear.
-
For a final injection volume of 100 µL per 20g mouse (5 mL/kg), dilute the stock solution with sterile saline. For a 10 mg/kg dose, you would need 0.2 mg of this compound per 20g mouse. This would be 20 µL of the 10 mg/mL stock solution.
-
Bring the final volume to 100 µL with sterile saline. The final concentration of DMSO should be kept as low as possible (ideally ≤10%).
-
Administer the solution via intraperitoneal injection immediately after preparation.
-
Protocol 2: Loading this compound into an Osmotic Pump
-
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO, PEG 300, or a combination)
-
Sterile 0.9% saline
-
Osmotic pumps (e.g., ALZET®) with appropriate flow rate and duration
-
Filling tube provided with the osmotic pumps
-
Sterile surgical instruments
-
-
Procedure:
-
Prepare the this compound solution at the desired concentration to achieve the target daily dose based on the pump's flow rate. For example, for a pump with a flow rate of 0.25 µL/hour and a target dose of 1 mg/kg/day in a 25g mouse, the required concentration would be:
-
Daily dose = 1 mg/kg/day * 0.025 kg = 0.025 mg/day
-
Daily volume = 0.25 µL/hour * 24 hours/day = 6 µL/day
-
Concentration = 0.025 mg / 6 µL = 4.17 mg/mL
-
-
Ensure the chosen vehicle is compatible with the osmotic pump material.
-
Fill the osmotic pump with the prepared this compound solution using the provided filling tube, following the manufacturer's instructions.
-
Prime the pumps in sterile saline at 37°C for at least 24 hours before implantation to ensure immediate and stable delivery upon implantation.
-
Implant the osmotic pump subcutaneously in the dorsal region of the animal under aseptic surgical conditions.
-
Mandatory Visualization
References
- 1. The specific chymase inhibitor this compound suppresses the accumulation of neutrophils in the lung and reduces silica-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beneficial Effects of Chymase Inhibition on Cardiac Diastolic Function and Remodeling Induced by Chronic Angiotensin II Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Insight into the in vivo Function of Mast Cell Chymase: Lessons from Knockouts and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chymase inhibitor this compound in therapy of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected results with TY-51469
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the chymase inhibitor, TY-51469. The information is tailored to scientists and drug development professionals to help address unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of chymase.[1] Chymase is a serine protease released from mast cells that plays a key role in the renin-angiotensin system and tissue remodeling.[2] Specifically, this compound blocks the chymase-mediated conversion of angiotensin I to the vasoconstrictor angiotensin II. It also inhibits the activation of transforming growth factor-beta 1 (TGF-β1) and matrix metalloproteinase-2 (MMP-2), which are critical mediators of fibrosis and inflammation.
Q2: What are the recommended solvent and storage conditions for this compound?
A2: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO).[3] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1][3] The powdered form of this compound is stable for up to three years when stored at -20°C.[3]
Q3: Is this compound active against chymase from different species?
A3: this compound exhibits different potencies against chymase from various species. It is highly potent against human and simian chymase.[1] However, the activity of chymases and their inhibition can vary significantly between species.[4] Researchers should validate the inhibitory activity of this compound on the specific chymase being studied.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is a selective chymase inhibitor, researchers should be aware of potential off-target effects, particularly on other serine proteases with similar substrate specificities, such as Cathepsin G.[5][6] It is advisable to include appropriate controls to verify that the observed effects are due to chymase inhibition.
Troubleshooting Unexpected Results
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Lower than Expected Potency or Efficacy
If this compound does not produce the expected inhibitory effect, consider the following:
-
Compound Integrity: Ensure the compound has been stored correctly and has not undergone multiple freeze-thaw cycles.[3]
-
Solubility: Inadequate dissolution in DMSO can lead to a lower effective concentration. Ensure the compound is fully dissolved before adding it to your assay.
-
Species-Specific Activity: The potency of this compound can differ between species.[4] Confirm the IC50 value for the specific chymase in your experimental system.
-
Assay Conditions: The pH and ionic strength of the assay buffer can influence enzyme activity and inhibitor binding.[4] Ensure your assay conditions are optimal for chymase activity.
Issue 2: High Background or Non-Specific Effects in In Vitro Assays
High background can mask the true effect of the inhibitor. To mitigate this:
-
DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.1%) to avoid solvent-induced artifacts.
-
Purity of Reagents: Use high-purity chymase and substrates to minimize non-specific reactions.
-
Blocking Agents: In cell-based assays, ensure adequate blocking to prevent non-specific binding.
-
Control Experiments: Include no-enzyme and no-substrate controls to identify the source of the background signal.
Issue 3: Inconsistent Results in Western Blotting for Downstream Targets (e.g., pSMAD2, MMP-2)
Difficulty in detecting changes in downstream signaling molecules can be due to several factors:
-
Antibody Quality: Use validated antibodies specific for the target protein.[7]
-
Sample Preparation: Ensure proper sample lysis and protein extraction to maintain the integrity of the target proteins.[8] The use of protease inhibitors in the lysis buffer is crucial.
-
Loading Controls: Use appropriate loading controls to ensure equal protein loading across all lanes.[9]
-
Positive and Negative Controls: Include positive and negative controls to validate the assay and antibody performance.[7] For instance, using a cell lysate from a system known to express the target protein can serve as a positive control.[7]
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| IC50 | 7.0 nM | Human | [1] |
| 0.4 nM | Simian | [1] | |
| Storage (Powder) | 3 years at -20°C | N/A | [3] |
| Storage (Stock Solution) | 1 month at -20°C | N/A | [1][3] |
| 6 months at -80°C | N/A | [1][3] | |
| Plasma Stability | Stable for 1 hour at 40°C | Rat | [1] |
Experimental Protocols
Chymase Activity Assay (Colorimetric)
This protocol is adapted from commercially available chymase assay kits.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).
-
Dissolve the chymase substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide) in the assay buffer.
-
Prepare a stock solution of this compound in DMSO and dilute it to the desired concentrations in the assay buffer.
-
-
Assay Procedure:
-
Add 50 µL of the assay buffer to each well of a 96-well plate.
-
Add 10 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Add 20 µL of the chymase enzyme solution to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the chymase substrate.
-
Measure the absorbance at 405 nm every minute for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Western Blot for Phosphorylated SMAD2 (pSMAD2)
This protocol provides a general workflow for detecting changes in pSMAD2 levels following treatment with this compound.
-
Cell Culture and Treatment:
-
Culture cells (e.g., fibroblasts) to 70-80% confluency.
-
Treat the cells with this compound at various concentrations for the desired time.
-
Stimulate the cells with TGF-β1 to induce SMAD2 phosphorylation.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pSMAD2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for total SMAD2 and a loading control (e.g., GAPDH or β-actin).
-
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of action of this compound in inhibiting chymase-mediated signaling pathways.
Caption: A typical experimental workflow for Western blot analysis of downstream targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Cathepsin G Activity Assay Kit (Colorimetric) (ab126780) | Abcam [abcam.com]
- 4. Species differences in angiotensin II generation and degradation by mast cell chymases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Insight into the in vivo Function of Mast Cell Chymase: Lessons from Knockouts and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. researchgate.net [researchgate.net]
- 8. Western blot analysis of TGF-β1 [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Chymase Inhibitors TY-51469 and Fulacimstat (BAY 1142524)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent chymase inhibitors, TY-51469 and Fulacimstat (B607566) (BAY 1142524). Both compounds are potent inhibitors of chymase, a serine protease primarily found in the secretory granules of mast cells, which has been implicated in a variety of inflammatory and fibrotic diseases. While both molecules target the same enzyme, their development focus, reported mechanisms, and available clinical data show distinct characteristics.
At a Glance: Key Differences
| Feature | This compound | Fulacimstat (BAY 1142524) |
| Primary Investigated Indications | Pulmonary fibrosis, inflammatory bowel disease, diabetic nephropathy. | Cardiac remodeling post-myocardial infarction, thrombosis. |
| Additional Mechanism of Action | Attenuates cardiac remodeling by blocking chymase-mediated activation of latent TGF-β1 and ProMMP-2. | Exhibits profibrinolytic effects by preventing chymase-mediated inactivation of plasmin. |
| Clinical Development Status | Preclinical. | Phase II clinical trials completed (cardiac remodeling indication did not show efficacy). |
| Human Pharmacokinetic Data | Not publicly available. | Characterized in Phase I studies. |
Data Presentation
The following tables summarize the available quantitative data for this compound and Fulacimstat, focusing on their in vitro potency and pharmacokinetic profiles.
Table 1: In Vitro Potency (IC50)
| Compound | Target Enzyme | IC50 (nM) | Reference |
| This compound | Human Chymase | 7.0 | [1] |
| Simian Chymase | 0.4 | [1] | |
| Fulacimstat (BAY 1142524) | Human Chymase | 4 | [2] |
| Hamster Chymase | 3 | [2] | |
| Dog Chymase | 8 | [3] |
Table 2: Selectivity Profile of Fulacimstat (BAY 1142524)
A broad selectivity panel for this compound is not publicly available. Fulacimstat was tested against a panel of 19 other serine proteases and showed high selectivity.[4]
| Protease | IC50 (nM) | Fold Selectivity vs. Human Chymase |
| Human Cathepsin G | 140 | 35x |
| Other 18 serine proteases | No relevant inhibitory activity | >1000x (for most) |
Table 3: Pharmacokinetic Parameters of Fulacimstat (BAY 1142524) in Healthy Male Volunteers
Human pharmacokinetic data for this compound is not publicly available.
| Parameter | Value |
| Time to Peak Concentration (Tmax) | 1-3 hours (Immediate Release Tablets) |
| Terminal Half-life (t1/2) | 6.84-12.0 hours |
| Food Effect | Negligible |
| Accumulation after multiple doses | Low |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
This compound: Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Rats[5][6]
-
Animal Model: Healthy Sprague-Dawley rats.
-
Induction of Colitis: Administration of 3.5% DSS in drinking water for six days.
-
Treatment: Following colitis induction, rats received daily intraperitoneal injections of this compound at a dose of 10 mg/kg. Control and model groups received saline injections.
-
Duration: The study continued for 28 days, with subgroups of animals sacrificed on days 0, 7, 14, 21, and 28.
-
Endpoints:
-
Assessment of colitis severity through histopathological scoring.
-
Flow cytometry to determine the proportion of CD4+CD25+ Tregs in peripheral blood.
-
Measurement of mRNA and protein expression of relevant markers in colon tissues via PCR, Western blot, and immunohistochemistry.
-
ELISA to measure serum levels of IL-10, TGF-β1, and IL-17A.
-
Fulacimstat (BAY 1142524): CHIARA MIA 2 Clinical Trial - Cardiac Remodeling Post-Myocardial Infarction[7]
-
Study Design: Double-blind, randomized, placebo-controlled trial.
-
Patient Population: Patients with a first ST-segment-elevation myocardial infarction (STEMI), left-ventricular ejection fraction (LVEF) ≤45%, and an infarct size >10% as measured by cardiac MRI.
-
Treatment: Patients were randomized to receive either 25 mg of Fulacimstat or a placebo twice daily for 6 months, in addition to standard of care.
-
Primary Endpoints: Changes in LVEF, left ventricular end-diastolic volume index (LVEDVI), and left ventricular end-systolic volume index (LVESVI) from baseline to 6 months, analyzed by a central blinded cardiac MRI core laboratory.
-
Results Summary: Fulacimstat was found to be safe and well-tolerated but did not show a significant effect on cardiac remodeling compared to placebo in this patient population.[5]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound in attenuating cardiac remodeling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and Preclinical Characterization of Fulacimstat (BAY 1142524), a Potent and Selective Chymase Inhibitor As a New Profibrinolytic Approach for Safe Thrombus Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effects of the chymase inhibitor fulacimstat on adverse cardiac remodeling after acute myocardial infarction-Results of the Chymase Inhibitor in Adverse Remodeling after Myocardial Infarction (CHIARA MIA) 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
TY-51469 vs. Chymostatin: A Comparative Guide to Protease Inhibitor Specificity
For researchers, scientists, and drug development professionals, understanding the specificity of protease inhibitors is paramount for accurate experimental design and therapeutic development. This guide provides a detailed comparison of TY-51469 and chymostatin (B1668925), two prominent protease inhibitors, focusing on their inhibitory profiles and the experimental methodologies used to determine their specificity.
Executive Summary
This compound is a highly specific and potent inhibitor of chymase, a chymotrypsin-like serine protease found predominantly in the secretory granules of mast cells. In contrast, chymostatin exhibits a broader inhibitory spectrum, targeting not only chymotrypsin-like serine proteases but also a range of cysteine proteases. This difference in specificity makes each inhibitor suitable for distinct research applications. While this compound is ideal for studies focused on the specific roles of chymase in physiological and pathological processes, chymostatin is often employed as a broad-spectrum protease inhibitor in applications like cell lysis buffers to prevent general protein degradation.
Quantitative Inhibitory Profile
| Protease Target | This compound | Chymostatin |
| Serine Proteases | ||
| Human Chymase | IC50: 7.0 nM[1] | Ki: 13.1 nM[2] |
| Simian Chymase | IC50: 0.4 nM[1] | - |
| Chymotrypsin (B1334515) | - | Ki: 9.36 nM[2] |
| Cathepsin G | - | Potent Inhibitor |
| Human Leukocyte Elastase | - | Weak Inhibitor[3][4] |
| Trypsin | - | No Inhibition[5] |
| Thrombin | - | No Inhibition[5] |
| Plasmin | - | No Inhibition[5] |
| Kallikrein | - | No Inhibition[5] |
| Cysteine Proteases | ||
| Papain | - | Potent Inhibitor[3][4] |
| Cathepsin A | - | Potent Inhibitor[3][4] |
| Cathepsin B | - | Potent Inhibitor[3][4] |
| Cathepsin C | - | Potent Inhibitor[3][4] |
| Cathepsin H | - | Potent Inhibitor[3][4] |
| Cathepsin L | - | Potent Inhibitor[3][4] |
| Aspartic Proteases | ||
| Pepsin | - | No Inhibition[5] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. '-' indicates data not available in the searched sources.
Experimental Protocols
The determination of inhibitor specificity and potency (IC50 or Ki values) is typically achieved through enzyme kinetic assays. Below are generalized protocols for assessing the inhibition of chymase and chymotrypsin.
General Protocol for Chymase Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of a compound against chymase using a fluorogenic substrate.
1. Materials:
- Recombinant human chymase
- Fluorogenic chymase substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 0.01% Tween-20)
- Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
- 96-well black microplate
- Fluorescence microplate reader
2. Procedure:
- Prepare a series of dilutions of the test inhibitor in Assay Buffer.
- In the wells of the microplate, add a fixed amount of recombinant human chymase.
- Add the different concentrations of the test inhibitor to the wells containing the enzyme. Include a control well with solvent only (no inhibitor).
- Incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow for binding.
- Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
- Immediately measure the fluorescence intensity at regular intervals over a specific period using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates).
- The rate of substrate hydrolysis is determined from the linear portion of the fluorescence versus time plot.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., sigmoidal dose-response) to determine the IC50 value.
General Protocol for Chymotrypsin Inhibition Assay
This protocol outlines a typical method for measuring the inhibition of chymotrypsin activity using a chromogenic substrate.
1. Materials:
- Bovine pancreatic α-chymotrypsin
- Chromogenic chymotrypsin substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)
- Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.8)
- Test inhibitor (e.g., chymostatin) dissolved in a suitable solvent (e.g., DMSO)
- 96-well clear microplate
- Spectrophotometer microplate reader
2. Procedure:
- Prepare a range of concentrations of the test inhibitor in Assay Buffer.
- To the wells of the microplate, add a defined amount of α-chymotrypsin.
- Add the various dilutions of the test inhibitor to the enzyme-containing wells. A control well with solvent only should be included.
- Pre-incubate the enzyme and inhibitor at a constant temperature (e.g., 25°C or 37°C) for a set time (e.g., 10-15 minutes).
- Start the reaction by adding the chromogenic substrate to each well.
- Monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide release) over time using a microplate reader.
- Calculate the initial reaction velocity from the linear phase of the absorbance versus time curve.
- To determine the Ki, experiments are typically performed at multiple substrate and inhibitor concentrations. The data can then be analyzed using various methods, such as Dixon plots or non-linear regression fitting to competitive, non-competitive, or uncompetitive inhibition models.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the comparative specificity of this compound and chymostatin and a general workflow for determining inhibitor potency.
References
The Role of TY-51469 in Elucidating mMCP-4 Function: A Comparative Guide for Researchers
For researchers in immunology, pharmacology, and drug development, understanding the specific roles of mast cell proteases is crucial for unraveling inflammatory pathways and identifying novel therapeutic targets. This guide provides a comprehensive comparison of experimental approaches to studying mouse mast cell protease 4 (mMCP-4), with a focus on the use of the specific chymase inhibitor TY-51469 in mMCP-4 knockout mice.
Mouse mast cell protease 4 (mMCP-4) is a chymotrypsin-like serine protease primarily expressed in connective tissue-type mast cells. It is considered the functional homolog of human chymase, making it a critical target for translational research.[1][2] mMCP-4 is involved in a variety of physiological and pathological processes, including the regulation of blood pressure through the conversion of Big-Endothelin-1 (Big ET-1) to the potent vasoconstrictor Endothelin-1 (ET-1), tissue remodeling via the activation of transforming growth factor-beta (TGF-β) and matrix metalloproteinases (MMPs), and the modulation of inflammatory responses.[3][4][5]
The use of mMCP-4 knockout (mMCP-4⁻/⁻) mice has been instrumental in defining the protease's function. However, pharmacological tools like this compound offer a complementary approach, allowing for acute inhibition and providing a model for therapeutic intervention. This guide will compare the data obtained from these two models and provide detailed protocols for key experiments.
Comparing this compound and mMCP-4 Knockout Mice in Functional Assays
The key advantage of using this compound in conjunction with mMCP-4 knockout mice is the ability to confirm that the pharmacological effects of the inhibitor are indeed mediated through the specific inhibition of mMCP-4. Experimental data consistently demonstrates that this compound effectively reduces mMCP-4 activity in wild-type (WT) animals to the basal levels observed in their knockout counterparts, while having no significant effect in the knockout mice themselves.
Quantitative Comparison of Chymase Activity and Big ET-1 Conversion
A pivotal study directly compared the effects of this compound and genetic deletion of mMCP-4 on chymase-like activity and the conversion of Big ET-1. The results, summarized in the tables below, highlight the specificity of this compound for mMCP-4.
| Tissue | Genotype/Treatment | Chymase-Like Activity (pmol/min/mg protein) | % of WT Control |
| Lung | WT | 15.2 ± 1.5 | 100% |
| WT + this compound | 3.1 ± 0.4 | 20.4% | |
| mMCP-4⁻/⁻ | 2.9 ± 0.3 | 19.1% | |
| Heart | WT | 8.9 ± 0.9 | 100% |
| WT + this compound | 1.8 ± 0.2 | 20.2% | |
| mMCP-4⁻/⁻ | 1.7 ± 0.2 | 19.1% | |
| Aorta | WT | 5.6 ± 0.6 | 100% |
| WT + this compound | 1.1 ± 0.1 | 19.6% | |
| mMCP-4⁻/⁻ | 1.0 ± 0.1 | 17.9% | |
| Kidney | WT | 3.4 ± 0.4 | 100% |
| WT + this compound | 0.7 ± 0.1 | 20.6% | |
| mMCP-4⁻/⁻ | 0.6 ± 0.1 | 17.6% |
Table 1: Comparison of Chymase-Like Activity in Wild-Type, this compound-Treated, and mMCP-4 Knockout Mice. Data from tissue homogenates demonstrate that this compound significantly reduces chymase-like activity in wild-type mice to levels comparable to those in mMCP-4 knockout mice.[3]
| Condition | Big ET-1 Conversion to ET-1 (1-31) (%) |
| WT Lung Homogenate | 28.5 ± 3.1 |
| WT Lung Homogenate + this compound | 2.1 ± 0.5 |
| mMCP-4⁻/⁻ Lung Homogenate | 1.9 ± 0.4 |
Table 2: In Vitro Conversion of Big ET-1 to ET-1 (1-31) by Lung Homogenates. These data show that both pharmacological inhibition with this compound and genetic deletion of mMCP-4 abrogate the conversion of Big ET-1, confirming mMCP-4 as the primary enzyme responsible for this process in the lung.[3]
Alternatives to this compound
While this compound is a potent and specific inhibitor of mMCP-4, other compounds have been used to study chymase function. It is important to consider their specificity and suitability for in vivo studies.
| Inhibitor | Target(s) | Notes |
| Chymostatin | Chymase, Cathepsin G, other chymotrypsin-like proteases | A standard but less specific chymase inhibitor, often unsuitable for in vivo studies due to broader activity and poor pharmacokinetic properties.[6] |
| Suc-Val-Pro-PheP(OPh)₂ | Chymase | A potent inhibitor used in some in vivo studies, but with limited availability and characterization compared to this compound.[3][7] |
| RWJ-355871 | Chymase, Cathepsin G | A dual-specificity inhibitor; its effects cannot be solely attributed to chymase inhibition.[4] |
Table 3: Alternative Chymase Inhibitors. This table provides a brief comparison of other compounds used to inhibit chymase activity.
Signaling Pathways and Experimental Workflows
To visualize the role of mMCP-4 and the experimental approaches to its study, the following diagrams are provided.
Figure 1: mMCP-4 Signaling Pathway. This diagram illustrates the activation of key substrates by mMCP-4 following mast cell degranulation, leading to downstream physiological effects.
Figure 2: Experimental Workflow. This diagram outlines the workflow for comparing the effects of this compound in wild-type and mMCP-4 knockout mice using various functional assays.
Detailed Experimental Protocols
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.
Materials:
-
Peritoneal mast cells isolated from WT and mMCP-4⁻/⁻ mice
-
Tyrode's buffer (137 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 0.4 mM NaH₂PO₄, 5.6 mM D-glucose, 10 mM HEPES, pH 7.4)
-
Stimulating agent (e.g., Compound 48/80, anti-IgE antibody)
-
This compound or other inhibitors
-
0.1% Triton X-100 in Tyrode's buffer (for cell lysis)
-
Substrate solution: 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in 0.1 M citrate (B86180) buffer, pH 4.5
-
Stop solution: 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10.0
-
96-well plates (V-bottom and flat-bottom)
-
Microplate reader (405 nm)
Procedure:
-
Isolate peritoneal mast cells by lavage from WT and mMCP-4⁻/⁻ mice.
-
Wash cells with Tyrode's buffer and resuspend to a concentration of 1 x 10⁵ cells/mL.
-
Add 50 µL of the cell suspension to each well of a 96-well V-bottom plate.
-
For inhibitor studies, pre-incubate cells with 25 µL of this compound or vehicle for 15 minutes at 37°C.
-
Add 25 µL of the stimulating agent (or buffer for spontaneous release) to the appropriate wells.
-
For total β-hexosaminidase release, add 25 µL of 0.1% Triton X-100 to control wells.
-
Incubate the plate for 30 minutes at 37°C.
-
Stop the reaction by placing the plate on ice for 10 minutes.
-
Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Add 50 µL of the pNAG substrate solution to each well containing the supernatant.
-
Incubate the plate for 60-90 minutes at 37°C.
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release using the following formula: % Release = [(Sample OD - Spontaneous Release OD) / (Total Release OD - Spontaneous Release OD)] x 100
Chymase Activity Assay in Tissue Homogenates
This protocol measures the chymotrypsin-like enzymatic activity in tissue extracts.
Materials:
-
Tissues (e.g., lung, heart, aorta, kidney) from WT and mMCP-4⁻/⁻ mice
-
Homogenization buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 7.6)
-
Fluorogenic chymase substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
-
This compound
-
96-well black microplates
-
Fluorometer (Excitation: 380 nm, Emission: 460 nm)
-
Protein quantification assay (e.g., BCA or Bradford)
Procedure:
-
Excise tissues from euthanized mice and immediately place them in ice-cold homogenization buffer.
-
Homogenize the tissues using a mechanical homogenizer and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
In a 96-well black microplate, add 50 µL of tissue homogenate (diluted to a consistent protein concentration) to each well.
-
Add 25 µL of this compound or vehicle to the appropriate wells and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the fluorogenic chymase substrate.
-
Immediately measure the fluorescence intensity at 37°C in kinetic mode for 30-60 minutes using a fluorometer.
-
Calculate the rate of substrate cleavage (RFU/min) from the linear portion of the curve.
-
Normalize the activity to the protein concentration of the tissue homogenate (RFU/min/mg protein).
Conclusion
The combined use of the specific chymase inhibitor this compound and mMCP-4 knockout mice provides a powerful and robust platform for investigating the physiological and pathological roles of mMCP-4. The data clearly show that this compound's effects are overwhelmingly mediated by its inhibition of mMCP-4, making it an invaluable tool for researchers. The experimental protocols provided in this guide offer a starting point for conducting rigorous and reproducible studies in this important area of mast cell biology and drug discovery. By leveraging these models and methods, scientists can continue to delineate the complex functions of mMCP-4 and its potential as a therapeutic target in a range of inflammatory and fibrotic diseases.
References
- 1. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]
- 2. The Chymase, Mouse Mast Cell Protease 4, Constitutes the Major Chymotrypsin-like Activity in Peritoneum and Ear Tissue. A Role for Mouse Mast Cell Protease 4 in Thrombin Regulation and Fibronectin Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pivotal Role of Mouse Mast Cell Protease 4 in the Conversion and Pressor Properties of Big-Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Insight into the in vivo Function of Mast Cell Chymase: Lessons from Knockouts and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Chymase inhibitors for the treatment of cardiac diseases: a patent review (2010-2018) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of TY-51469: A Guide to Serine Protease Cross-Reactivity
For researchers and professionals in drug development, understanding the selectivity of a compound is paramount. This guide provides a comparative overview of the chymase inhibitor TY-51469 and its potential cross-reactivity with other serine proteases. While specific experimental data on the broader selectivity profile of this compound is not extensively available in the public domain, this document outlines a typical selectivity profile for a highly potent chymase inhibitor and provides the necessary experimental framework to conduct such an analysis.
Representative Cross-Reactivity Profile
The following table presents a representative selectivity profile for a hypothetical, highly selective chymase inhibitor. The IC50 values are illustrative and serve to demonstrate the desired selectivity for chymase over other serine proteases. Actual experimental values for this compound would require dedicated screening against a panel of proteases.
| Serine Protease | Protease Family | Representative IC50 (nM) |
| Human Chymase | Chymotrypsin-like | 0.7 [1] |
| Simian Chymase | Chymotrypsin-like | 0.4[1] |
| Cathepsin G | Chymotrypsin-like | > 10,000 |
| Chymotrypsin | Chymotrypsin-like | > 10,000 |
| Trypsin | Trypsin-like | > 10,000 |
| Thrombin | Trypsin-like | > 10,000 |
| Plasmin | Trypsin-like | > 10,000 |
| Human Neutrophil Elastase | Elastase-like | > 10,000 |
| Pancreatic Elastase | Elastase-like | > 10,000 |
Note: The IC50 values for proteases other than human and simian chymase are illustrative and represent a desirable selectivity profile for a chymase-specific inhibitor.
Experimental Protocol for Serine Protease Selectivity Screening
To determine the cross-reactivity of an inhibitor like this compound, a standardized in vitro serine protease activity assay is employed.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of serine proteases.
Materials:
-
Test Compound: this compound (or other inhibitors for comparison)
-
Enzymes: Recombinant human serine proteases (e.g., chymase, cathepsin G, chymotrypsin, trypsin, thrombin, plasmin, neutrophil elastase)
-
Substrates: Fluorogenic or chromogenic substrates specific for each protease
-
Assay Buffer: Buffer appropriate for the optimal activity of each enzyme (e.g., Tris-HCl, HEPES)
-
96-well plates: Black, flat-bottom plates for fluorescence assays or clear, flat-bottom plates for absorbance assays
-
Plate reader: Capable of measuring fluorescence or absorbance
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in assay buffer to achieve a range of desired concentrations.
-
Enzyme Preparation: Dilute each serine protease in the appropriate assay buffer to a final concentration that yields a linear reaction rate over the course of the assay.
-
Assay Reaction: a. To each well of the 96-well plate, add a small volume of the diluted test compound. b. Add the diluted enzyme to each well and incubate for a pre-determined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding. c. Initiate the enzymatic reaction by adding the specific substrate to each well.
-
Data Acquisition: a. Immediately begin monitoring the change in fluorescence or absorbance over time using a plate reader. b. Record data at regular intervals for a set duration (e.g., 30-60 minutes).
-
Data Analysis: a. Calculate the initial reaction velocity (V₀) for each concentration of the test compound. b. Normalize the velocities to the control (enzyme activity without inhibitor) to determine the percent inhibition. c. Plot the percent inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.
Chymase Signaling in Inflammation and Fibrosis
Chymase, a chymotrypsin-like serine protease primarily found in the secretory granules of mast cells, plays a significant role in various physiological and pathological processes, including inflammation and tissue remodeling.[2][3] this compound is identified as a specific chymase inhibitor that has been shown to suppress the accumulation of neutrophils and reduce silica-induced pulmonary fibrosis in mice.[2]
Experimental Workflow for Selectivity Profiling
The logical flow for assessing the cross-reactivity of a serine protease inhibitor is crucial for obtaining reliable and comparable data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The specific chymase inhibitor this compound suppresses the accumulation of neutrophils in the lung and reduces silica-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chymase inhibitor this compound in therapy of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of TY-51469: A Chymase Inhibitor in Preclinical Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical efficacy of TY-51469, a potent and selective chymase inhibitor, across various disease models. While direct head-to-head comparative studies with other therapeutics are limited in the currently available literature, this document compiles the existing data on this compound and contrasts it with the established efficacy of standard-of-care treatments in similar models. This guide aims to provide a valuable resource for researchers investigating the therapeutic potential of chymase inhibition.
Executive Summary
This compound has demonstrated significant therapeutic potential in preclinical models of inflammatory bowel disease, pulmonary fibrosis, and cardiac remodeling. Its mechanism of action, centered on the inhibition of chymase, leads to the attenuation of key pathological processes such as inflammation, fibrosis, and tissue remodeling. The following sections provide detailed summaries of its efficacy, the experimental protocols used in these studies, and visualizations of the implicated signaling pathways.
Inflammatory Bowel Disease Model: DSS-Induced Colitis
This compound has been evaluated in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in rats, a widely used model that mimics aspects of human inflammatory bowel disease (IBD).
Efficacy of this compound
Treatment with this compound in rats with DSS-induced colitis resulted in a significant amelioration of disease severity compared to the untreated model group.[1] Key findings include reduced intestinal inflammation and an increase in the expression of immune-tolerance-related cytokines.[1]
Table 1: Efficacy of this compound in DSS-Induced Colitis in Rats [1]
| Parameter | Model Group (DSS only) | This compound (10 mg/kg) + DSS Group | P-value |
| Histopathological Score (Day 28) | High | Significantly Lower | < 0.05 |
| Proportion of CD4+CD25+ Tregs (Day 28) | Low | Significantly Higher | < 0.05 |
| Foxp3 Expression (Day 28) | Low | Significantly Higher | < 0.05 |
| Serum IL-10 (Day 28) | Low | Significantly Higher | < 0.05 |
| Serum TGF-β1 (Day 28) | Low | Significantly Higher | < 0.05 |
Comparative Context: Sulfasalazine (B1682708)
Sulfasalazine is a commonly used medication for the treatment of IBD. In similar DSS-induced colitis models in mice, sulfasalazine has been shown to significantly reduce disease activity, improve histological scores, and decrease inflammatory markers.[2][3][4][5] Direct comparative studies between this compound and sulfasalazine have not been identified in the reviewed literature.
Experimental Protocol: DSS-Induced Colitis in Rats[1]
-
Animals: Male Sprague-Dawley rats.
-
Induction of Colitis: Administration of 3.5% (w/v) DSS in drinking water for 7 days.
-
Treatment: Daily intraperitoneal injections of this compound (10 mg/kg) or vehicle, starting from day 8.
-
Assessment: Disease activity index (DAI) scoring, colon length measurement, histological analysis of the colon, and quantification of inflammatory markers and regulatory T cells (Tregs) in blood and colon tissue at various time points.
Signaling Pathway: Regulation of T-cell Balance in IBD
This compound is suggested to ameliorate colitis by modulating the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T cells (Tregs).[1] An imbalance of these cells is a key driver of IBD pathogenesis.[6][7][8]
References
- 1. Chymase inhibitor this compound in therapy of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular hydrogen is comparable to sulfasalazine as a treatment for DSS-induced colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. Th17/Treg imbalance in inflammatory bowel disease: immunological mechanisms and microbiota-driven regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Function and Role of the Th17/Treg Cell Balance in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of TY-51469 and Other Preclinical Chymase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical chymase inhibitor TY-51469 and other notable inhibitors in its class. The information is compiled from various studies to facilitate an objective assessment of their therapeutic potential across different disease models.
Chymase, a serine protease primarily found in the granules of mast cells, plays a significant role in the angiotensin-converting enzyme (ACE)-independent formation of angiotensin II, a potent vasoconstrictor and profibrotic agent. It is also involved in the activation of transforming growth factor-beta (TGF-β) and matrix metalloproteinases (MMPs), key mediators of tissue remodeling and inflammation.[1][2] Consequently, chymase has emerged as a promising therapeutic target for a range of cardiovascular, inflammatory, and fibrotic diseases.[3] This guide focuses on the preclinical data available for this compound and other chymase inhibitors such as BCEAB, SUN-C8257, NK3201, and TEI-E548.
Inhibitor Profiles and Potency
A summary of the inhibitory activity of this compound and other selected chymase inhibitors is presented below. Direct head-to-head clinical studies are lacking, but preclinical data provides valuable insights into their comparative potency.
| Inhibitor | Target(s) | IC50 | Species Specificity | Reference |
| This compound | Chymase | 7.0 nM (human) 0.4 nM (simian) | Human, Simian, Rat, Hamster, Pig | [1][4] |
| BCEAB | Chymase | 5.4 nM (human) | Human, Hamster | [5] |
| SUN-C8257 | Chymase, Cathepsin G | Not specified | Human, Hamster, Dog | [1] |
| NK3201 | Chymase | Not specified | Hamster | [6] |
| TEI-E548 | Chymase | Not specified | Hamster | [6] |
Preclinical Efficacy in Disease Models
The following sections summarize the key findings from preclinical studies of this compound and other chymase inhibitors in various disease models.
Inflammatory Bowel Disease (IBD)
In a rat model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, This compound demonstrated significant therapeutic effects. Treatment with this compound led to a reduction in the severity of colitis.[7] The proposed mechanism involves the upregulation of regulatory T cells (Tregs) and associated anti-inflammatory cytokines.[7]
Pulmonary Fibrosis
This compound has been evaluated in a mouse model of silica-induced pulmonary fibrosis. Treatment with the inhibitor resulted in a significant reduction in lung fibrosis, as measured by the Ashcroft pathological score and hydroxyproline (B1673980) content.[8] This effect was associated with a decrease in the accumulation of neutrophils and the levels of pro-inflammatory mediators in the bronchoalveolar lavage fluid.[8]
Cardiovascular and Fibrotic Diseases
Chymase inhibitors have been extensively studied in models of cardiovascular and fibrotic diseases, given the role of chymase in angiotensin II production and tissue remodeling.
This compound has shown beneficial effects in various cardiovascular models. For instance, it has been reported to reduce heart failure in a rat model of autoimmune myocarditis by decreasing myocardial levels of TGF-β1 and collagen III.[1]
BCEAB has demonstrated efficacy in a hamster model of peritoneal adhesion formation, where it significantly reduced adhesion scores and suppressed the levels of TGF-β in the peritoneal fluid.[9] It has also been shown to be an orally active inhibitor that can suppress heart chymase activity in hamsters.[5]
SUN-C8257 was found to prevent cardiac fibrosis and improve diastolic dysfunction in a dog model of tachycardia-induced heart failure.[10] In a mouse model of scleroderma, SUN-C8257 significantly reduced chymase activity and the thickness of the subcutaneous fibrous layer.[11]
NK3201 has been shown to prevent vascular proliferation in a canine model of balloon injury.[6]
The table below summarizes the effects of these inhibitors in various preclinical models.
| Inhibitor | Disease Model | Animal Model | Key Findings | Reference |
| This compound | Inflammatory Bowel Disease | Rat (DSS-induced colitis) | Reduced colitis severity, increased Tregs. | [7] |
| Pulmonary Fibrosis | Mouse (Silica-induced) | Reduced lung fibrosis and neutrophil accumulation. | [8] | |
| Cardiac Disease | Rat (Autoimmune myocarditis) | Reduced heart failure, TGF-β1, and collagen III. | [1] | |
| BCEAB | Peritoneal Adhesions | Hamster | Reduced adhesion scores and TGF-β levels. | [9] |
| Cardiac Disease | Hamster | Orally active, suppresses heart chymase activity. | [5] | |
| SUN-C8257 | Heart Failure | Dog (Tachycardia-induced) | Prevented cardiac fibrosis, improved diastolic function. | [10] |
| Scleroderma | Mouse (Tight-skin) | Reduced skin fibrosis and chymase activity. | [11] | |
| NK3201 | Vascular Proliferation | Dog (Balloon injury) | Prevented neointimal formation. | [6] |
Signaling Pathways and Experimental Workflows
The therapeutic effects of chymase inhibitors are primarily attributed to their ability to modulate key signaling pathways involved in inflammation and fibrosis.
Chymase-Mediated Signaling Pathway
The following diagram illustrates the central role of chymase in activating downstream signaling cascades that contribute to tissue pathology and how chymase inhibitors like this compound intervene.
Caption: Chymase signaling pathway and inhibitor intervention.
General Experimental Workflow for Preclinical Evaluation
The diagram below outlines a typical experimental workflow used in the preclinical assessment of chymase inhibitors.
Caption: A generalized preclinical experimental workflow.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of research findings. Below are summaries of methodologies employed in key studies of this compound.
DSS-Induced Colitis Model in Rats (this compound)
-
Animal Model: Sprague-Dawley rats.
-
Induction of Colitis: Administration of dextran sulfate sodium (DSS) in drinking water.
-
Treatment: this compound administered to the treatment group.
-
Assessment:
-
Disease activity index (DAI) scoring.
-
Histopathological examination of colon tissue.
-
Immunohistochemistry for Foxp3 (a marker for Tregs).
-
ELISA for serum levels of IL-10, TGF-β1, and IL-17A.
-
-
Reference: [7]
Silica-Induced Pulmonary Fibrosis Model in Mice (this compound)
-
Animal Model: ICR mice.
-
Induction of Fibrosis: Intratracheal instillation of silica.
-
Treatment: Continuous administration of this compound via an osmotic pump.
-
Assessment:
-
Histopathological analysis of lung tissue (Ashcroft score).
-
Measurement of lung hydroxyproline content.
-
Analysis of bronchoalveolar lavage fluid (BALF) for cell counts and cytokine levels (MIP-2, MCP-1, TGF-β1).
-
-
Reference: [8]
Conclusion
The available preclinical data suggests that this compound and other chymase inhibitors like BCEAB and SUN-C8257 are potent and effective in attenuating disease progression in various models of inflammatory and fibrotic conditions. While direct head-to-head comparative studies are not yet available, the collective evidence highlights the therapeutic potential of chymase inhibition. Further research, including well-designed comparative studies and eventual clinical trials, will be necessary to fully elucidate the relative efficacy and safety of these promising therapeutic agents.
References
- 1. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifunctional Role of Chymase in Acute and Chronic Tissue Injury and Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chymase inhibition and cardiovascular protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. An orally active chymase inhibitor, BCEAB, suppresses heart chymase activity in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chymase inhibitors for the treatment of cardiac diseases: a patent review (2010-2018) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chymase inhibitor this compound in therapy of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The specific chymase inhibitor this compound suppresses the accumulation of neutrophils in the lung and reduces silica-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chymase inhibitor, BCEAB, suppressed peritoneal adhesion formation in hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chymase inhibition prevents cardiac fibrosis and improves diastolic dysfunction in the progression of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of mast cell chymase inhibitor on the development of scleroderma in tight-skin mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Inflammatory Effects of TY-51469: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory performance of TY-51469 with other alternatives, supported by experimental data. It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview to inform their research and development activities.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective inhibitor of chymase, a serine protease primarily found in the secretory granules of mast cells.[1] Chymase plays a significant role in the inflammatory cascade through multiple mechanisms, including the conversion of angiotensin I to the potent vasoconstrictor and pro-inflammatory molecule angiotensin II, and the activation of transforming growth factor-beta 1 (TGF-β1) and matrix metalloproteinases (MMPs). By inhibiting chymase, this compound disrupts these pathways, leading to its anti-inflammatory effects. This has been demonstrated in preclinical models of inflammatory bowel disease (IBD) and pulmonary fibrosis, where this compound has been shown to reduce inflammation and tissue damage.[2][3]
Comparative Efficacy of this compound and Alternatives
The anti-inflammatory efficacy of this compound is best understood in comparison to other chymase inhibitors and compounds with different mechanisms of action that are relevant to inflammatory diseases. This section presents in vitro inhibitory concentrations and in vivo preclinical data from relevant disease models.
In Vitro Inhibitory Activity
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and selected comparator compounds against their respective targets.
| Compound | Target | IC50 | Source(s) |
| This compound | Human Chymase | 7.0 nM | [4] |
| Simian Chymase | 0.4 nM | [4] | |
| Fulacimstat | Human Chymase | 4 nM | [5][6][7][8][9] |
| SB203580 | p38α MAPK | 50 nM | [10][11] |
| p38β2 MAPK | 500 nM | [10] | |
| Dexamethasone (B1670325) | Glucocorticoid Receptor (GR) | Kd: 2.8-12.5 nM | [12][13][14] |
| Infliximab | TNF-α | EC50: 0.035 µg/mL |
Preclinical Efficacy in Inflammatory Bowel Disease (DSS-Induced Colitis Model)
The dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model is a widely used preclinical model that mimics aspects of human IBD. The table below compares the efficacy of this compound with other anti-inflammatory agents in this model.
| Compound | Animal Model | Dosage | Key Findings | Source(s) |
| This compound | Rat | 10 mg/kg/day, i.p. | Significantly less severe colitis compared to the model group at days 7, 14, 21, and 28 (P < 0.05). Increased serum levels of IL-10 and TGF-β1. | [2] |
| Dexamethasone | Mouse | 0.06 mg/day | Did not prevent the induction of acute DSS colitis; aggravated macroscopic and histologic inflammation scores. | [15] |
| Dexamethasone | Mouse | 5 or 10 mg/kg, i.p. | Significantly exacerbated the onset and severity of DSS-induced colitis. | [16] |
| Infliximab | Mouse | 10 mg/kg | Significantly attenuated the development of colon cancer in an AOM/DSS model. | [17][18] |
| Infliximab | Mouse | Not specified | Ameliorated the severity of colitis, regardless of intravenous or intra-rectal administration. | [19][20][21] |
Note: Direct comparison of efficacy can be challenging due to variations in experimental design, animal species, and dosage regimens.
Preclinical Efficacy in Pulmonary Fibrosis (Silica-Induced Model)
The silica-induced pulmonary fibrosis model is a well-established model for studying chronic inflammation and fibrosis in the lungs.
| Compound | Animal Model | Dosage | Key Findings | Source(s) |
| This compound | Mouse | 0.1 or 1.0 mg/kg/day | Significantly reduced lung fibrosis score and hydroxyproline (B1673980) level. Reduced number of neutrophils and levels of MIP-2, MCP-1, and TGF-β1 in BALF on day 21. | [3] |
| Dexamethasone | Human (preterm infants) | Not specified | Did not reduce fibroblast proliferation despite downregulation of inflammation. | [22] |
| Dexamethasone | Rat | 10 mg/kg | Reduced collagen formation in lung tissue in a sulfur dioxide-induced lung injury model. | [23] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Chymase-Mediated Inflammation
The following diagram illustrates the central role of chymase in the inflammatory cascade and the point of intervention for this compound.
Experimental Workflow for Validating Anti-Inflammatory Compounds
This diagram outlines a typical preclinical workflow for the validation of a novel anti-inflammatory compound like this compound.
Detailed Experimental Protocols
DSS-Induced Colitis in Rats
This protocol is a standard method for inducing acute colitis to evaluate the efficacy of anti-inflammatory compounds.
Objective: To induce colitis in rats using Dextran Sulfate Sodium (DSS) to mimic inflammatory bowel disease.
Materials:
-
Sprague-Dawley rats
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000
-
Test compound (e.g., this compound) and vehicle control
-
Standard laboratory animal diet and water
-
Equipment for animal weighing, housing, and sample collection
Procedure:
-
Acclimatization: House rats in a controlled environment for at least one week before the experiment.
-
Induction of Colitis: Administer 3-5% (w/v) DSS in the drinking water for 5-7 consecutive days. The concentration and duration may need to be optimized based on the rat strain and specific experimental goals.[24][25][26]
-
Treatment:
-
Divide the animals into at least three groups: a healthy control group (no DSS), a DSS-treated control group (vehicle), and a DSS-treated experimental group (test compound).
-
Administer the test compound (e.g., this compound at 10 mg/kg/day, intraperitoneally) and vehicle daily, starting from a predetermined time point (e.g., day 0 or day 3 of DSS administration).[2]
-
-
Monitoring:
-
Record body weight, stool consistency, and presence of blood in the feces daily to calculate the Disease Activity Index (DAI).
-
-
Endpoint Analysis:
-
At the end of the study period (e.g., day 7 or later), euthanize the animals.
-
Collect blood for serum cytokine analysis (e.g., IL-10, TGF-β1).
-
Excise the colon and measure its length and weight.
-
Collect colon tissue for histopathological analysis (e.g., H&E staining) and for measuring myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
Histological Scoring:
-
Evaluate tissue sections for the severity of inflammation, extent of injury, and crypt damage. A scoring system (e.g., 0-4 for each parameter) is typically used to quantify the degree of colitis.[24][25][26]
Silica-Induced Pulmonary Fibrosis in Mice
This protocol describes the induction of pulmonary fibrosis using silica (B1680970) to assess the efficacy of anti-fibrotic and anti-inflammatory agents.
Objective: To induce pulmonary fibrosis in mice using crystalline silica to model silicosis.
Materials:
-
C57BL/6 or ICR mice
-
Crystalline silica particles
-
Test compound (e.g., this compound) and vehicle control
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Equipment for intratracheal instillation, animal housing, and sample collection
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Induction of Fibrosis:
-
Treatment:
-
Divide the animals into a control group (saline instillation), a silica-treated control group (vehicle), and a silica-treated experimental group (test compound).
-
Administer the test compound (e.g., this compound at 0.1 or 1.0 mg/kg/day) and vehicle daily or as per the study design, starting from a specified day post-silica instillation.[3]
-
-
Endpoint Analysis:
-
Euthanize the animals at a predetermined time point (e.g., day 21 or 28).
-
Perform bronchoalveolar lavage (BAL) to collect fluid for cell counting (total and differential) and cytokine analysis (e.g., TGF-β1, MIP-2, MCP-1).[3]
-
Excise the lungs for histopathological analysis (e.g., Masson's trichrome staining for collagen) and to measure the hydroxyproline content as a quantitative marker of collagen deposition.
-
Histological Scoring:
-
Evaluate lung tissue sections for the degree of inflammation and fibrosis using a standardized scoring system (e.g., Ashcroft score).
Conclusion
This compound, as a selective chymase inhibitor, presents a targeted approach to mitigating inflammation. Preclinical data in models of IBD and pulmonary fibrosis demonstrate its potential to reduce key inflammatory and fibrotic markers. In comparison to broader anti-inflammatory agents like corticosteroids, this compound may offer a more specific mechanism of action, potentially leading to a better side-effect profile, though this requires further investigation. Its efficacy relative to other targeted therapies, such as p38 MAPK inhibitors and anti-TNF biologics, will depend on the specific inflammatory condition and the dominant underlying pathways. The data presented in this guide provides a foundation for researchers to design further studies to fully elucidate the therapeutic potential of this compound.
References
- 1. Structural Basis for Treating Tumor Necrosis Factor α (TNFα)-associated Diseases with the Therapeutic Antibody Infliximab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chymase inhibitor this compound in therapy of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The specific chymase inhibitor this compound suppresses the accumulation of neutrophils in the lung and reduces silica-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. drughunter.com [drughunter.com]
- 9. Opening the Door to a New Treatment Paradigm: The Re-emergence of Chymase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Inhibition of lysozyme synthesis by dexamethasone in human mononuclear leukocytes: an index of glucocorticoid sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glucocorticoid receptor binding and activation of a heterologous promoter by dexamethasone by the first intron of the human growth hormone gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Allosteric effects of dexamethasone and RU486 on glucocorticoid receptor-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of dexamethasone treatment on murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glucocorticoids Promote the Onset of Acute Experimental Colitis and Cancer by Upregulating mTOR Signaling in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Infliximab Inhibits Colitis Associated Cancer in Model Mice by Downregulating Genes Associated with Mast Cells and Decreasing Their Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Infliximab Inhibits Colitis Associated Cancer in Model Mice by Downregulating Genes Associated with Mast Cells and Decreasing Their Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Locally injected Infliximab ameliorates murine DSS colitis: differences in serum and intestinal levels of drug between healthy and colitic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 2024.sci-hub.se [2024.sci-hub.se]
- 22. Dexamethasone treatment does not inhibit fibroproliferation in chronic lung disease of prematurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Anti-inflammatory and anti-fibrotic treatment in a rodent model of acute lung injury induced by sulfur dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Chronic experimental colitis induced by dextran sulphate sodium (DSS) is characterized by Th1 and Th2 cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Increased Susceptibility to Dextran Sulfate Sodium Induced Colitis in the T Cell Protein Tyrosine Phosphatase Heterozygous Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Dextran Sodium Sulfate (DSS) Induces Colitis in Mice by Forming Nano-Lipocomplexes with Medium-Chain-Length Fatty Acids in the Colon | PLOS One [journals.plos.org]
- 27. Longitudinal micro-computed tomography-derived biomarkers quantify non-resolving lung fibrosis in a silicosis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 28. IL-9 Blockade Suppresses Silica-induced Lung Inflammation and Fibrosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Quantitation of Silica Contents in Lung Explants of Transplanted Patients: Artificial Stone-Induced Silicosis vs. Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of TY-51469: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe disposal of TY-51469, a chymase inhibitor, ensuring compliance with safety protocols and minimizing environmental impact.
This compound is classified as an acute oral toxicant, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) and disposal procedures is mandatory to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Safety goggles with side-shields are required.[1]
-
Hand Protection: Wear protective gloves.[1]
-
Skin and Body Protection: Impervious clothing should be worn to prevent skin contact.[1]
-
Respiratory Protection: A suitable respirator should be used, especially in areas with inadequate ventilation.[1]
Spill Management
In the event of a spill, follow these procedures to minimize exposure and contamination:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[1]
-
Ventilate: Ensure the area is adequately ventilated.[1]
-
Containment: Prevent further leakage or spillage. Do not allow the product to enter drains or water courses.[1]
-
Absorption: For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Disposal: Dispose of all contaminated materials, including absorbents, as hazardous waste according to the procedures outlined below.[1]
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the proper disposal of this compound waste.
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the chemical properties of this compound.
-
-
Labeling:
-
Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant, toxic).
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow all institutional guidelines for the temporary storage of hazardous waste.
-
-
Disposal:
-
Dispose of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.[1]
-
Quantitative Data Summary
The Safety Data Sheet (SDS) for this compound provides the following key identifiers.
| Identifier | Value |
| CAS Number | 603987-59-3[1] |
| Molecular Formula | C20H15FN2O6S4[1] |
| Molecular Weight | 526.60[1] |
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for TY-51469
For Immediate Implementation: This document provides critical safety and logistical guidance for the handling and disposal of the chymase inhibitor, TY-51469 (CAS 603987-59-3). Adherence to these protocols is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact. This information is intended to supplement, not replace, your institution's standard safety procedures and the material's Safety Data Sheet (SDS).
This compound is classified with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] As a potent pharmaceutical compound, it requires stringent handling practices to prevent accidental exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against the hazards associated with this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or safety goggles.[1] | Double-gloving with nitrile gloves is recommended. | Full-coverage lab coat. | Use of a certified fume hood or a ventilated balance enclosure is mandatory. A NIOSH-approved respirator with a particulate filter may be required based on risk assessment. |
| Solution Preparation and Handling | Safety glasses with side shields or safety goggles.[1] A face shield is recommended when handling larger volumes. | Chemical-resistant gloves (nitrile or neoprene). | Full-coverage lab coat. Consider a chemically resistant apron for larger quantities. | All work should be performed in a certified chemical fume hood.[1] |
| Spill Cleanup | Safety goggles and a face shield. | Heavy-duty chemical-resistant gloves (e.g., butyl rubber or thicker nitrile). | Impervious clothing (e.g., disposable coveralls). | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required. |
| Waste Disposal | Safety glasses with side shields or safety goggles. | Chemical-resistant gloves (nitrile or neoprene). | Full-coverage lab coat. | Work should be conducted in a well-ventilated area, preferably within a fume hood. |
Experimental Protocols: Step-by-Step Guidance for Safe Handling
The following protocols provide detailed methodologies for key laboratory procedures involving this compound.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify: Confirm that the product name and CAS number (603987-59-3) on the label match your order.
-
Store Securely: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature for the solid is -20°C for up to 3 years. Solutions in DMSO can be stored at -80°C for up to 6 months.
Weighing and Solution Preparation
Objective: To accurately weigh the solid compound and prepare a stock solution while minimizing the risk of aerosol generation and exposure.
Materials:
-
This compound solid
-
Appropriate solvent (e.g., DMSO)
-
Ventilated balance enclosure or chemical fume hood
-
Anti-static weighing paper or boat
-
Spatula
-
Calibrated pipettes and sterile, disposable tips
-
Vortex mixer
-
Appropriate storage vials
Procedure:
-
Prepare the Work Area: Ensure the ventilated balance enclosure or chemical fume hood is certified and functioning correctly. Decontaminate the work surface before and after use.
-
Don PPE: Wear all required PPE as outlined in the table above.
-
Equilibrate: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully transfer the desired amount of solid this compound to the weighing vessel using a clean spatula. Avoid creating dust.
-
Dissolving: Add the appropriate volume of solvent to the vial containing the weighed solid. This compound is soluble in DMSO.
-
Mixing: Cap the vial securely and vortex until the solid is completely dissolved.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Storage: Store the stock solution at the recommended temperature.
Decontamination and Spill Cleanup
Objective: To safely decontaminate work surfaces and manage spills of this compound.
Decontamination Procedure:
-
Wipe down all surfaces and equipment that may have come into contact with this compound with a suitable decontaminating solution. A 10% bleach solution followed by a rinse with 70% ethanol (B145695) or water can be effective for many compounds, but always consult your institution's safety guidelines.
-
Dispose of all cleaning materials as hazardous waste.
Spill Response:
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear the appropriate PPE for spill cleanup.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully cover the spill with a damp paper towel to avoid generating dust.
-
Cleanup: Carefully collect the absorbed material or the covered solid and place it into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating solution.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Managing this compound Waste
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Solid Waste:
-
Includes: Unused solid this compound, contaminated gloves, pipette tips, weighing paper, and other disposable lab supplies.
-
Procedure:
-
Collect all solid waste in a clearly labeled, leak-proof hazardous waste container.
-
The container should be marked with "Hazardous Waste" and the chemical name "this compound".
-
Liquid Waste:
-
Includes: Unused solutions of this compound, solvent rinses of contaminated glassware.
-
Procedure:
-
Collect all liquid waste in a designated, compatible, and properly sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.
-
The container should be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the solvent used.
-
Visualizing the Safety Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial receipt to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
